molecular formula C22H28O7 B12340271 3-Epichromolaenide

3-Epichromolaenide

Cat. No.: B12340271
M. Wt: 404.5 g/mol
InChI Key: FOCCASNSHDSZLN-QOAJCZEJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Epichromolaenide is a useful research compound. Its molecular formula is C22H28O7 and its molecular weight is 404.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H28O7

Molecular Weight

404.5 g/mol

IUPAC Name

[(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate

InChI

InChI=1S/C22H28O7/c1-12-6-7-17(27-16(5)24)14(3)11-19-20(15(4)22(26)29-19)18(10-12)28-21(25)13(2)8-9-23/h6,8,11,17-20,23H,4,7,9-10H2,1-3,5H3/b12-6-,13-8+,14-11-/t17-,18+,19+,20+/m0/s1

InChI Key

FOCCASNSHDSZLN-QOAJCZEJSA-N

Isomeric SMILES

C/C/1=C/C[C@@H](/C(=C\[C@@H]2[C@@H]([C@@H](C1)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2)/C)OC(=O)C

Canonical SMILES

CC1=CCC(C(=CC2C(C(C1)OC(=O)C(=CCO)C)C(=C)C(=O)O2)C)OC(=O)C

Origin of Product

United States

Foundational & Exploratory

The Biosynthesis of 3-Epichromolaenide: A Proposed Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Epichromolaenide (B593243) is a complex sesquiterpenoid natural product isolated from plants of the Chromolaena genus. As a member of the sesquiterpene lactone (STL) class, it is presumed to be derived from the ubiquitous C15 isoprenoid precursor, farnesyl pyrophosphate (FPP). While the complete biosynthetic pathway of this compound has not been fully elucidated experimentally, a comprehensive pathway can be proposed based on the well-characterized biosynthesis of related STLs in the Asteraceae family. This guide details the proposed enzymatic steps, from core isoprenoid building blocks to the final intricate structure of this compound. It includes summaries of quantitative data for key enzyme families, detailed experimental protocols for pathway characterization, and visualizations of the proposed metabolic route and experimental workflows.

Introduction to Sesquiterpene Lactone Biosynthesis

Sesquiterpene lactones (STLs) are a diverse group of over 5,000 natural products, predominantly found in the Asteraceae family.[] They are characterized by a C15 backbone, which is typically modified by a lactone ring and various other functionalizations. The biosynthesis of STLs is a modular process, beginning with the cyclization of FPP by a terpene synthase, followed by a series of oxidative modifications catalyzed primarily by cytochrome P450 monooxygenases (CYPs).[] These modifications are responsible for the vast structural diversity and wide range of biological activities associated with this compound class.

The Proposed Biosynthetic Pathway of this compound

The formation of this compound is proposed to proceed through three main stages:

  • Stage 1: Formation of the Germacrene A Scaffold. The linear C15 precursor, farnesyl pyrophosphate (FPP), is cyclized to form the central intermediate, (+)-germacrene A.

  • Stage 2: Core Oxidations and Lactonization. The germacrene A skeleton undergoes a series of oxidative modifications to produce germacrene A acid (GAA), which is then hydroxylated and spontaneously cyclizes to form a germacranolide lactone core, such as costunolide.

  • Stage 3: Tailoring and Stereochemical Determination. The germacranolide core is further functionalized by additional hydroxylations and acylations to yield the final this compound structure. A key step in this stage is the stereospecific hydroxylation at the C3 position, which defines the "epi" configuration.

The chemical structure of this compound is (9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate.[]

Signaling Pathway Diagram

This compound Biosynthesis Pathway cluster_0 Stage 1: Germacrene A Formation cluster_1 Stage 2: Core Oxidations & Lactonization cluster_2 Stage 3: Proposed Tailoring Steps FPP Farnesyl Pyrophosphate (FPP) Germacrene_A (+)-Germacrene A FPP->Germacrene_A GAS GAA Germacrene A Acid (GAA) Germacrene_A->GAA GAO (CYP71AV) Hydroxy_GAA 6α-hydroxy GAA GAA->Hydroxy_GAA COS (CYP71BL) Costunolide Costunolide Hydroxy_GAA->Costunolide Spontaneous lactonization C8_OH_Costunolide 8α-hydroxy Costunolide Costunolide->C8_OH_Costunolide P450 Hydroxylase C3_OH_Intermediate 3β,8α-dihydroxy Costunolide C8_OH_Costunolide->C3_OH_Intermediate P450 3β-Hydroxylase C9_OH_Intermediate 3β,8α,9α-trihydroxy Costunolide C3_OH_Intermediate->C9_OH_Intermediate P450 Hydroxylase Acylated_Intermediate 9α-acetoxy-3β,8α-dihydroxy Costunolide C9_OH_Intermediate->Acylated_Intermediate Acetyltransferase Final_Intermediate Pre-3-epichromolaenide Acylated_Intermediate->Final_Intermediate Dehydrogenase/ Isomerase Epichromolaenide This compound Final_Intermediate->Epichromolaenide Acyltransferase GAS Germacrene A Synthase GAO Germacrene A Oxidase COS Costunolide Synthase

Caption: Proposed biosynthetic pathway for this compound from FPP.

Key Enzymes and Quantitative Data

The biosynthesis of STLs relies on several key enzyme families. While data specific to Chromolaena enzymes is sparse, well-characterized orthologs provide valuable quantitative insights.

Enzyme ClassExample EnzymeSource OrganismSubstrateKₘ (µM)VₘₐₓOptimal pHReference
Terpene Synthase (+)-Germacrene A SynthaseCichorium intybus (Chicory)FPP6.68.1 x 10³ nmol h⁻¹ mg⁻¹~6.7[2]
Cytochrome P450 Germacrene A Oxidase (GAO)Lactuca sativa (Lettuce)(+)-Germacrene AN/AN/AN/A[3]
Cytochrome P450 Costunolide Synthase (COS)Cynara cardunculus (Artichoke)Germacrene A AcidN/AN/AN/A

N/A: Data not available in the cited literature.

Experimental Protocols

Elucidating the biosynthetic pathway of a natural product like this compound involves a combination of gene discovery, heterologous expression, and in vitro enzyme assays.

Protocol 1: Heterologous Expression in Nicotiana benthamiana

This in planta method is used to verify the function of candidate biosynthetic genes (e.g., P450s) by transiently expressing them and analyzing the resulting metabolites.

Methodology:

  • Vector Construction: Candidate genes (e.g., a putative hydroxylase from Chromolaena) are cloned into an Agrobacterium tumefaciens binary expression vector.

  • Agroinfiltration: Cultures of A. tumefaciens carrying the expression constructs (and often, constructs for upstream enzymes like GAS and GAO to provide substrate) are infiltrated into the leaves of 4-6 week old N. benthamiana plants.

  • Incubation: Plants are incubated for 5-7 days under controlled growth conditions to allow for gene expression and metabolite production.

  • Metabolite Extraction: Infiltrated leaf tissue is harvested, flash-frozen, and ground. Metabolites are extracted using an organic solvent (e.g., ethyl acetate (B1210297) or methanol).

  • Analysis: The extract is concentrated and analyzed by LC-MS or GC-MS to identify novel products formed by the candidate enzyme.

Agroinfiltration Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Gene Candidate Gene (e.g., P450) Vector Binary Vector Gene->Vector Cloning Agro Agrobacterium tumefaciens Vector->Agro Transformation Infiltration Leaf Infiltration Agro->Infiltration Plant N. benthamiana Plant->Infiltration Incubation Incubation (5-7 days) Infiltration->Incubation Extraction Metabolite Extraction Incubation->Extraction Analysis LC-MS / GC-MS Analysis Extraction->Analysis

References

An In-depth Technical Guide to the Spectroscopic Analysis of 3-Epichromolaenide and Related Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies pertinent to the structural elucidation of 3-Epichromolaenide, a sesquiterpene lactone. Due to the limited availability of published spectroscopic data for this compound itself, this document presents a detailed analysis of a closely related and well-characterized germacranolide, providing a representative framework for the spectroscopic characterization of this class of compounds.

Introduction to this compound and its Analogs

This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. These compounds are predominantly found in plants of the Asteraceae family, including the genera Chromolaena and Eupatorium. The structural characterization of these complex molecules relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for a representative germacranolide, isolated from Eupatorium heterophyllum. This data is presented to exemplify the typical chemical shifts and coupling constants observed for this class of compounds.

Table 1: ¹H NMR Spectroscopic Data of a Representative Germacranolide (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
15.15d9.8
22.54m
32.20m
55.01d9.5
64.05t9.5
72.80m
85.50dd9.5, 4.5
2.10m
1.90m
13a6.25d3.5
13b5.60d3.0
141.75s
151.80s
OAc2.15s

Table 2: ¹³C NMR Spectroscopic Data of a Representative Germacranolide (125 MHz, CDCl₃)

PositionδC (ppm)
1134.5
238.2
326.5
4140.1
5125.8
682.5
750.1
875.3
936.8
10148.2
11138.9
12170.1
13121.5
1416.5
1520.8
OAc (C=O)170.5
OAc (CH₃)21.3

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

Ionm/z [M+H]⁺Calculated MassMolecular Formula
Representative Germacranolide349.1645349.1647C₁₉H₂₄O₆

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the isolation and structural elucidation of sesquiterpene lactones like this compound.

3.1. Extraction and Isolation

  • Plant Material: Dried and powdered aerial parts of the source plant (e.g., Chromolaena glaberrima or Eupatorium heterophyllum).

  • Extraction: The plant material is typically extracted with a solvent of medium polarity, such as methanol (B129727) or a mixture of chloroform (B151607) and methanol, at room temperature.

  • Fractionation: The crude extract is then subjected to solvent-solvent partitioning using a series of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

  • Chromatography: The fractions enriched with sesquiterpene lactones are further purified using a combination of chromatographic techniques, including:

    • Column Chromatography: Often on silica (B1680970) gel, using a gradient of solvents (e.g., n-hexane-ethyl acetate).

    • High-Performance Liquid Chromatography (HPLC): Typically on a reversed-phase column (e.g., C18) with a mobile phase such as methanol-water or acetonitrile-water.

3.2. NMR Spectroscopy

  • Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Sample Preparation: 1-5 mg of the purified compound is dissolved in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

  • 1D NMR: ¹H and ¹³C NMR spectra are acquired to determine the number and types of protons and carbons in the molecule.

  • 2D NMR: A suite of 2D NMR experiments is crucial for structural elucidation:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is key for assembling the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule by identifying protons that are close in space.

3.3. Mass Spectrometry

  • Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

  • Sample Preparation: A dilute solution of the purified compound in a suitable solvent (e.g., methanol) is infused into the mass spectrometer.

  • Data Acquisition: The mass spectrum is acquired in positive or negative ion mode to determine the accurate mass of the molecular ion. This allows for the determination of the molecular formula.

  • Tandem MS (MS/MS): Fragmentation of the molecular ion is performed to obtain structural information about the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like this compound.

experimental_workflow cluster_spectroscopy Spectroscopic Analysis plant_material Plant Material (e.g., Chromolaena glaberrima) extraction Extraction (Methanol/Chloroform) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent Partitioning (Hexane, EtOAc, BuOH) crude_extract->fractionation fractions Fractions fractionation->fractions column_chromatography Column Chromatography (Silica Gel) fractions->column_chromatography hplc Preparative HPLC (C18) column_chromatography->hplc pure_compound Pure Compound (this compound Analog) hplc->pure_compound nmr NMR Spectroscopy (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC, NOESY) pure_compound->nmr ms Mass Spectrometry (HRESIMS, MS/MS) pure_compound->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation

Caption: General workflow for the isolation and structural elucidation of this compound and related natural products.

This guide provides a foundational understanding of the spectroscopic techniques and methodologies essential for the characterization of this compound and other sesquiterpene lactones. The provided data and protocols serve as a practical reference for researchers in the field of natural product chemistry and drug discovery.

3-Epichromolaenide: A Technical Overview of its Natural Source and Abundance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Epichromolaenide is a naturally occurring sesquiterpene lactone that has been isolated from flowering plants. As a member of the germacranolide subclass of sesquiterpenoids, it is characterized by a ten-membered carbocyclic ring. This technical guide provides a comprehensive overview of the natural source, available data on its abundance, and relevant experimental protocols for the isolation and analysis of this compound and related compounds. This document is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Source

The primary documented natural source of this compound is the plant species Chromolaena glaberrima. This plant belongs to the Asteraceae family, which is renowned for its rich diversity of secondary metabolites, including a wide array of sesquiterpene lactones. While other species within the genus Chromolaena, such as the widespread Chromolaena odorata, have been extensively studied for their phytochemical composition, the presence of this compound appears to be specific to C. glaberrima based on current scientific literature.

Abundance and Quantitative Data

A thorough review of existing scientific literature reveals a notable gap in quantitative data regarding the abundance of this compound in its natural source. Specific yield percentages or concentration measurements (e.g., mg/g of dried plant material) from the extraction and isolation of this compound from Chromolaena glaberrima have not been reported in available publications.

For the purpose of providing a comparative context, the table below summarizes general yield information for total extracts from a related species, Chromolaena odorata. It is crucial to note that these values represent the total extractive yield and not the specific abundance of this compound.

Plant PartSolvent SystemExtraction MethodTotal Extract Yield (%)Reference
LeavesHot WaterNot Specified27.96[1]
LeavesMethanol (B129727)Not Specified26.56[1]
LeavesEthanolNot Specified26.33[1]
LeavesCold WaterNot Specified24.96[1]
LeavesPetroleum EtherNot Specified5.54[1]
StemHot WaterNot Specified18.53
StemMethanolNot Specified15.06
StemCold WaterNot Specified13.46
StemEthanolNot Specified12.40
StemPetroleum EtherNot Specified0.79

Note: This data is for Chromolaena odorata and is provided for illustrative purposes only. Specific quantitative data for this compound from Chromolaena glaberrima is not currently available in the reviewed literature.

Experimental Protocols

While a specific, detailed experimental protocol for the isolation and quantification of this compound from Chromolaena glaberrima is not available, this section outlines a generalized methodology based on standard practices for the extraction and analysis of sesquiterpene lactones from plant materials.

General Extraction and Isolation Workflow

The isolation of sesquiterpene lactones from plant material typically involves a multi-step process of extraction and chromatographic separation.

G A Plant Material (Chromolaena glaberrima) (Dried and Powdered) B Solvent Extraction (e.g., Methanol, Ethanol, or Chloroform) A->B C Crude Extract B->C D Solvent Partitioning (e.g., Hexane (B92381), Ethyl Acetate) C->D E Ethyl Acetate (B1210297) Fraction (Enriched with Sesquiterpene Lactones) D->E F Column Chromatography (Silica Gel) E->F G Fractions F->G H Thin Layer Chromatography (TLC) (Monitoring and Pooling of Fractions) G->H I Further Purification (e.g., Preparative HPLC, Crystallization) H->I J Isolated this compound I->J

Caption: Generalized workflow for the extraction and isolation of this compound.

Methodologies for Key Experiments

1. Plant Material Collection and Preparation:

  • Aerial parts of Chromolaena glaberrima are collected and authenticated by a plant taxonomist.

  • The plant material is air-dried in the shade to preserve the chemical integrity of the constituents.

  • The dried material is ground into a fine powder to increase the surface area for efficient extraction.

2. Extraction:

  • The powdered plant material is subjected to exhaustive extraction, typically using a Soxhlet apparatus or maceration with a solvent of medium polarity, such as methanol or ethanol, at room temperature.

  • The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation:

  • The crude extract is suspended in a water-methanol mixture and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.

  • Sesquiterpene lactones, being moderately polar, are typically enriched in the ethyl acetate fraction.

4. Chromatographic Purification:

  • The enriched fraction is subjected to column chromatography over silica (B1680970) gel.

  • The column is eluted with a gradient of solvents, commonly a mixture of hexane and ethyl acetate, with increasing polarity.

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized by spraying with a suitable reagent (e.g., ceric sulfate (B86663) in sulfuric acid followed by heating).

  • Fractions containing compounds with similar TLC profiles are pooled.

  • Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column or by recrystallization to obtain the pure compound.

5. Structure Elucidation:

  • The structure of the isolated compound is determined using a combination of spectroscopic techniques, including:

    • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to establish the carbon skeleton and stereochemistry.

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Infrared (IR) Spectroscopy: To identify functional groups such as lactones and hydroxyl groups.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.

Biosynthetic Pathway

This compound, as a germacranolide sesquiterpene, is biosynthesized via the mevalonate (B85504) (MVA) pathway in the plant's cytoplasm. The general biosynthetic route leading to germacranolide sesquiterpenes is depicted below. The specific enzymatic steps that lead from a general germacranolide precursor to this compound have not been elucidated.

G A Acetyl-CoA B Mevalonic Acid A->B Multiple Steps C Isopentenyl Pyrophosphate (IPP) B->C D Dimethylallyl Pyrophosphate (DMAPP) C->D Isomerization E Geranyl Pyrophosphate (GPP) D->E + IPP F Farnesyl Pyrophosphate (FPP) E->F + IPP G Germacrene A F->G Cyclization H Germacranolide Precursor G->H Oxidation & Lactonization I This compound H->I Specific Enzymatic Steps (Hydroxylation, Epoxidation, etc.)

Caption: General biosynthetic pathway of germacranolide sesquiterpenes.

Conclusion

This compound is a sesquiterpene lactone of the germacranolide type, naturally occurring in Chromolaena glaberrima. While its chemical structure has been elucidated, there is a significant lack of published data concerning its natural abundance and detailed protocols for its isolation and quantification. The methodologies and pathways presented in this guide are based on general knowledge of sesquiterpene lactones and provide a foundational framework for researchers. Further phytochemical investigation of Chromolaena glaberrima is warranted to determine the yield and biological activity of this compound, which may unlock its potential for applications in drug development and scientific research.

References

Potential Biological Activities of 3-Epichromolaenide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Promising Sesquiterpenoid for Drug Discovery

Abstract

3-Epichromolaenide, a sesquiterpenoid isolated from Chromolaena glaberrima, belongs to a class of natural products known for their diverse and potent biological activities. While direct experimental data on this compound is currently limited in publicly available literature, its structural characteristics and origin suggest a strong potential for significant pharmacological effects. This technical guide provides a comprehensive overview of the likely biological activities of this compound based on the established bioactivities of structurally related compounds from the Chromolaena genus. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound. This document outlines prospective cytotoxic, anti-inflammatory, and antimicrobial properties and provides detailed experimental protocols and conceptual signaling pathway diagrams to guide future research endeavors.

Introduction

The genus Chromolaena, a member of the Asteraceae family, is a rich source of bioactive secondary metabolites, including flavonoids, terpenoids, and notably, sesquiterpene lactones. Numerous compounds isolated from various Chromolaena species have demonstrated significant pharmacological potential, exhibiting cytotoxic, anti-inflammatory, and antimicrobial properties. This compound, a sesquiterpenoid identified from Chromolaena glaberrima, is a promising candidate for drug discovery and development due to its chemical lineage. This guide will extrapolate the potential biological activities of this compound, drawing parallels with analogous compounds from the same genus, and provide a structured framework for its systematic investigation.

Potential Biological Activities

Based on the known biological profile of compounds from the Chromolaena genus, this compound is hypothesized to possess the following activities:

  • Cytotoxic Activity: Sesquiterpene lactones are well-documented as potent cytotoxic agents against various cancer cell lines.

  • Anti-inflammatory Activity: Many natural products from Chromolaena species have shown significant anti-inflammatory effects.

  • Antimicrobial Activity: Extracts and isolated compounds from Chromolaena have been reported to inhibit the growth of a range of pathogenic bacteria and fungi.

Postulated Cytotoxic Activity

Overview

Sesquiterpene lactones isolated from the Chromolaena genus have consistently demonstrated cytotoxic effects against various cancer cell lines. It is therefore highly probable that this compound will exhibit similar properties. The proposed mechanism of action for many sesquiterpenoids involves the alkylation of biological macromolecules through their reactive functional groups, leading to the induction of apoptosis and inhibition of cell proliferation.

Proposed Experimental Protocols for Cytotoxicity Assessment

To investigate the cytotoxic potential of this compound, the following standard assays are recommended:

3.2.1. MTT Assay for Cell Viability

  • Objective: To determine the concentration-dependent effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Methodology:

    • Cell Culture: Culture selected cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media and conditions.

    • Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

3.2.2. Apoptosis Assay by Flow Cytometry

  • Objective: To determine if the cytotoxic effect of this compound is mediated by the induction of apoptosis.

  • Methodology:

    • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 hours.

    • Cell Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Potential Signaling Pathways in Cytotoxicity

The cytotoxic activity of sesquiterpenoids is often mediated through the modulation of key signaling pathways involved in cell survival and apoptosis. A plausible pathway for this compound is the induction of oxidative stress leading to the activation of the intrinsic apoptotic pathway.

Cytotoxicity_Pathway This compound This compound ROS Production ROS Production This compound->ROS Production Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Postulated intrinsic apoptosis pathway induced by this compound.

Hypothesized Anti-inflammatory Activity

Overview

Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. Natural products from Chromolaena have demonstrated significant anti-inflammatory potential by inhibiting key inflammatory mediators. This compound, as a constituent of this genus, is likely to possess similar anti-inflammatory properties.

Proposed Experimental Protocols for Anti-inflammatory Assessment

4.2.1. Nitric Oxide (NO) Inhibition Assay in Macrophages

  • Objective: To evaluate the ability of this compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Methodology:

    • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere.

    • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

    • Griess Assay: Collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.

    • Absorbance Measurement: Measure the absorbance at 540 nm.

    • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

4.2.2. Measurement of Pro-inflammatory Cytokines

  • Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines such as TNF-α and IL-6.

  • Methodology:

    • Cell Treatment: Treat RAW 264.7 cells as described in the NO inhibition assay.

    • Supernatant Collection: Collect the cell culture supernatant after 24 hours of LPS stimulation.

    • ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

    • Data Analysis: Determine the concentration-dependent inhibition of cytokine production by this compound.

Potential Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory responses.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK Activation IKK Activation TLR4->IKK Activation IκBα Degradation IκBα Degradation IKK Activation->IκBα Degradation NF-κB Nuclear Translocation NF-κB Nuclear Translocation IκBα Degradation->NF-κB Nuclear Translocation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Nuclear Translocation->Pro-inflammatory Gene Expression Inflammatory Mediators Inflammatory Mediators Pro-inflammatory Gene Expression->Inflammatory Mediators This compound This compound This compound->IKK Activation

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Presumed Antimicrobial Activity

Overview

The emergence of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. Plant-derived compounds, including those from the Chromolaena genus, are a promising source of new antimicrobials. It is plausible that this compound will exhibit activity against a spectrum of bacteria and fungi.

Proposed Experimental Protocols for Antimicrobial Screening

5.2.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

  • Methodology:

    • Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) in appropriate broth.

    • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microplate containing broth.

    • Inoculation: Add the microbial inoculum to each well.

    • Incubation: Incubate the plates at the appropriate temperature and duration for each microorganism.

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

5.2.2. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

  • Objective: To determine the lowest concentration of this compound that kills the microorganism.

  • Methodology:

    • Subculturing: After determining the MIC, take an aliquot from the wells showing no growth and plate it onto agar (B569324) plates.

    • Incubation: Incubate the agar plates.

    • MBC/MFC Determination: The MBC/MFC is the lowest concentration that results in no microbial growth on the agar plates.

Hypothetical Experimental Workflow for Antimicrobial Activity

Antimicrobial_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening Broth Microdilution Broth Microdilution Determine MIC Determine MIC Broth Microdilution->Determine MIC Subculture from MIC wells Subculture from MIC wells Determine MIC->Subculture from MIC wells Determine MBC/MFC Determine MBC/MFC Subculture from MIC wells->Determine MBC/MFC

Caption: A streamlined workflow for assessing the antimicrobial activity of this compound.

Data Presentation

All quantitative data generated from the proposed experiments should be summarized in clearly structured tables to facilitate easy comparison and interpretation.

Table 1: Hypothetical Cytotoxic Activity of this compound (IC50 in µM)

Cell Line24 hours48 hours72 hours
HeLaDataDataData
MCF-7DataDataData
A549DataDataData

Table 2: Hypothetical Anti-inflammatory Activity of this compound

ParameterIC50 (µM)
NO InhibitionData
TNF-α InhibitionData
IL-6 InhibitionData

Table 3: Hypothetical Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)
S. aureusDataData
E. coliDataData
C. albicansDataData

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is not yet available, its chemical nature as a sesquiterpenoid from the genus Chromolaena strongly suggests a high potential for cytotoxic, anti-inflammatory, and antimicrobial properties. The experimental protocols and conceptual frameworks presented in this guide offer a systematic approach to unlock the therapeutic potential of this promising natural product. Future research should focus on the isolation of sufficient quantities of this compound to perform the outlined bioassays. Positive findings would warrant further investigation into its mechanisms of action, in vivo efficacy, and safety profile, paving the way for its potential development as a novel therapeutic agent.

An In-depth Technical Guide on 3-Epichromolaenide and the Potential for Derivative Synthesis and Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to 3-Epichromolaenide (B593243) and Sesquiterpene Lactones

Sesquiterpene lactones are a class of naturally occurring compounds characterized by a C15 carbon skeleton and a lactone ring. These compounds are abundant in plants of the Asteraceae family, which includes the genus Chromolaena. Many sesquiterpene lactones exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, making them attractive scaffolds for drug discovery. The cytotoxicity of many of these compounds is attributed to the presence of an α-methylene-γ-lactone group, which can act as a Michael acceptor, alkylating biological macromolecules such as proteins and DNA.

This compound is a sesquiterpenoid that has been isolated from Chromolaena glaberrima. While data on its specific biological activities are limited in publicly accessible literature, its structural similarity to other cytotoxic sesquiterpene lactones suggests it may possess similar properties. The development of derivatives from a natural product core like this compound is a common strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties.

The Structure of this compound and Potential for Derivatization

The chemical structure of this compound provides several reactive sites amenable to chemical modification for the creation of derivatives. Understanding these sites is key to designing a library of analogs for structure-activity relationship (SAR) studies.

Key Structural Features and Derivatization Sites:

  • Hydroxyl Groups: The presence of hydroxyl (-OH) groups allows for esterification, etherification, or oxidation to ketones. These modifications can alter the polarity and hydrogen-bonding capacity of the molecule.

  • Ester Groups: Existing ester functionalities can be hydrolyzed to the corresponding carboxylic acid and alcohol, which can then be re-esterified with different acyl groups to probe the impact of the ester substituent on activity.

  • The α,β-Unsaturated Carbonyl System: While a key pharmacophore for cytotoxicity in many sesquiterpene lactones, the double bond within a carbonyl system can be a target for addition reactions, though this may reduce or eliminate cytotoxicity.

Hypothetical Structure-Activity Relationship (SAR) Study of this compound Derivatives

To explore the potential of this compound as a lead compound, a library of derivatives would be synthesized and evaluated for a specific biological activity, such as cytotoxicity against a panel of cancer cell lines. The following table presents a hypothetical set of derivatives and potential cytotoxicity data, illustrating how SAR data is typically presented.

Compound IDR1 Group (Ester at C-8)R2 Group (Modification at C-3)IC50 (µM) on HeLa Cells (Hypothetical)
1 -COCH=C(CH3)2-OH15.2
1a -H-OH> 50
1b -COCH3-OH12.8
1c -CO(CH2)2CH3-OH10.5
1d -COCH=C(CH3)2=O8.7
1e -COCH=C(CH3)2-OCOCH318.9

This table is for illustrative purposes only and does not represent real experimental data.

Experimental Protocols

The following are generalized, detailed methodologies for the key experiments that would be involved in the synthesis and evaluation of this compound derivatives.

General Procedure for the Synthesis of this compound Ester Derivatives (e.g., Compound 1e)
  • Starting Material: this compound (1.0 eq).

  • Reagents: Acetic anhydride (B1165640) (1.5 eq), Pyridine (2.0 eq), Dichloromethane (DCM) as solvent.

  • Procedure:

    • Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add pyridine, followed by the dropwise addition of acetic anhydride.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

  • Characterization: Confirm the structure of the purified derivative using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture:

    • Culture human cervical cancer (HeLa) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain the cells in a humidified incubator at 37 °C with 5% CO₂.

  • Assay Procedure:

    • Seed HeLa cells into a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

    • Prepare a stock solution of the test compound in dimethyl sulfoxide (B87167) (DMSO).

    • Prepare serial dilutions of the test compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Replace the medium in the wells with the medium containing the test compounds and incubate for 48 hours.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations of Experimental Workflows and Biological Pathways

The following diagrams, generated using the DOT language, illustrate a hypothetical experimental workflow for the creation of a derivative library and a common signaling pathway affected by cytotoxic sesquiterpene lactones.

G cluster_synthesis Synthesis and Purification cluster_characterization Structural Characterization cluster_bioassay Biological Evaluation Start Start This compound This compound Start->this compound Derivatization_Reaction Chemical Modification (e.g., Esterification) This compound->Derivatization_Reaction Crude_Product Crude_Product Derivatization_Reaction->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Derivative Pure_Derivative Purification->Pure_Derivative NMR 1H & 13C NMR Pure_Derivative->NMR MS HRMS Pure_Derivative->MS Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed Bioassay Cytotoxicity Assay (e.g., MTT) Structure_Confirmed->Bioassay Data_Analysis IC50 Determination Bioassay->Data_Analysis SAR_Analysis SAR Analysis Data_Analysis->SAR_Analysis

Caption: Hypothetical workflow for the synthesis and evaluation of this compound derivatives.

cluster_pathway General NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR1 TNFa->TNFR binds IKK IKK Complex TNFR->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression promotes Derivative Sesquiterpene Lactone Derivative Derivative->IKK inhibits

Caption: General signaling pathway often inhibited by cytotoxic sesquiterpene lactones.

A Comprehensive Review of Sesquiterpenoids from the Genus Chromolaena: Phytochemistry, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Chromolaena, a member of the Asteraceae family, is a rich source of diverse and biologically active secondary metabolites, with sesquiterpenoids being a prominent class of compounds. These C15 terpenoids exhibit a wide array of pharmacological activities, making them promising candidates for drug discovery and development. This technical guide provides a comprehensive literature review of the sesquiterpenoids isolated from Chromolaena, with a focus on their chemical diversity, biological activities, and the experimental methodologies employed in their study.

Chemical Diversity of Sesquiterpenoids in Chromolaena

Chromolaena species are known to produce a variety of sesquiterpenoid skeletons, primarily belonging to the germacrane, guaianolide, and eudesmanolide classes.[1][2] While a complete list of all isolated sesquiterpenoids from the entire genus is extensive and continues to grow, this guide highlights some of the key compounds and their structural types.

Table 1: Selected Sesquiterpenoids Isolated from Chromolaena Species

Compound NameSesquiterpenoid ClassPlant SourceReference(s)
Caryophyllene (B1175711) oxideCaryophyllaneChromolaena odorata[3]
β-CaryophylleneCaryophyllaneChromolaena odorata[3]
Germacrene DGermacraneChromolaena odorata[3]
ChromolaenideHeliangolideChromolaena glaberrima[4]
4-DehydrochromolaenideHeliangolideChromolaena glaberrima[4]

Biological Activities and Therapeutic Potential

Sesquiterpenoids from Chromolaena have been reported to possess a range of biological activities, including anti-inflammatory, antimicrobial, and sedative effects.

Anti-inflammatory Activity and the NF-κB Signaling Pathway

A significant body of research points to the anti-inflammatory properties of Chromolaena extracts and their isolated sesquiterpenoids. A key mechanism underlying this activity is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[5][6][7] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and other mediators of inflammation.

Several studies have demonstrated that compounds from Chromolaena odorata can suppress the activation of NF-κB.[5][6] For instance, a chalcone (B49325) from C. odorata was shown to attenuate the production of pro-inflammatory cytokines by inhibiting the activation of IκB kinase (IKK), preventing the degradation of the inhibitor of NF-κB (IκBα), and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB.[5] Fatty acids from the same plant have also been identified as inhibitors of NF-κB activity.[6] While these studies focused on other compound classes, the known inhibitory effects of sesquiterpene lactones on the NF-κB pathway suggest that sesquiterpenoids from Chromolaena likely contribute significantly to the plant's overall anti-inflammatory profile.[7][8]

NF_kappa_B_Inhibition cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition by Chromolaena Sesquiterpenoids Stimulus LPS IKK IKK Complex Stimulus->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB releases NFkappaB_active Active NF-κB (Nuclear Translocation) NFkappaB->NFkappaB_active Gene_Expression Pro-inflammatory Gene Expression NFkappaB_active->Gene_Expression activates Sesquiterpenoids Chromolaena Sesquiterpenoids Sesquiterpenoids->IKK inhibit

Figure 1: Proposed mechanism of NF-κB inhibition by Chromolaena sesquiterpenoids.

Sedative Activity

The essential oil of Chromolaena odorata has been investigated for its sedative properties. Caryophyllene oxide, a major sesquiterpenoid constituent of the oil, was identified as a key compound responsible for this activity. In vivo studies in mice demonstrated that caryophyllene oxide significantly decreased locomotor activity, indicating a sedative effect.[3]

Table 2: Sedative Activity of Caryophyllene Oxide from Chromolaena odorata

CompoundDose (mg/cage)Reduction in Locomotor Activity (%)Reference
Caryophyllene oxide0.000456[3]
Caryophyllene oxide0.0457[3]

Experimental Protocols

General Workflow for the Isolation and Purification of Sesquiterpenoids

The isolation of sesquiterpenoids from Chromolaena typically involves a multi-step process beginning with extraction and followed by various chromatographic techniques to separate and purify the compounds of interest.

Isolation_Workflow Plant_Material Dried and Powdered Chromolaena Plant Material Extraction Solvent Extraction (e.g., Methanol (B129727), Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Solvent Partitioning (e.g., Hexane, Ethyl Acetate) Crude_Extract->Fractionation Fractions Fractions of Varying Polarity Fractionation->Fractions Column_Chromatography Column Chromatography (Silica Gel, Sephadex) Fractions->Column_Chromatography Semi_Pure_Fractions Semi-Pure Fractions Column_Chromatography->Semi_Pure_Fractions Purification Preparative HPLC or TLC Semi_Pure_Fractions->Purification Pure_Compounds Pure Sesquiterpenoids Purification->Pure_Compounds Structure_Elucidation Structural Elucidation (NMR, MS) Pure_Compounds->Structure_Elucidation

Figure 2: General workflow for the isolation of sesquiterpenoids from Chromolaena.

Detailed Methodologies

Extraction: Dried and powdered plant material (e.g., leaves, stems) is typically extracted with an organic solvent such as methanol or ethanol (B145695) at room temperature.[9][10] The solvent is then removed under reduced pressure to yield a crude extract.

Fractionation: The crude extract is often subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves sequential partitioning with solvents of increasing polarity, such as hexane, dichloromethane, ethyl acetate, and butanol.[11]

Chromatographic Purification: The resulting fractions are then subjected to one or more chromatographic steps for further purification.

  • Column Chromatography: Silica gel and Sephadex LH-20 are commonly used stationary phases. Elution is typically performed with a gradient of solvents, for example, a mixture of chloroform (B151607) and acetone (B3395972) or methanol.[10]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is frequently used for the final purification of sesquiterpenoids. A gradient of methanol and water is a common mobile phase.

  • Thin-Layer Chromatography (TLC): Preparative TLC can also be employed for the isolation of small quantities of pure compounds. Bioautography on TLC plates can be used to identify fractions with antimicrobial activity.[11]

Structural Elucidation: The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the carbon skeleton and the relative stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.

Conclusion and Future Directions

The genus Chromolaena is a valuable source of structurally diverse sesquiterpenoids with significant therapeutic potential, particularly in the area of anti-inflammatory drug discovery. The inhibition of the NF-κB signaling pathway appears to be a key mechanism of action for the anti-inflammatory effects of compounds from this genus.

Future research should focus on:

  • A more exhaustive phytochemical investigation of a wider range of Chromolaena species to identify novel sesquiterpenoid structures.

  • In-depth mechanistic studies to fully elucidate the molecular targets of these sesquiterpenoids and their effects on various signaling pathways.

  • Quantitative structure-activity relationship (QSAR) studies to identify the key structural features responsible for their biological activities.

  • Preclinical and clinical studies to evaluate the safety and efficacy of promising sesquiterpenoid candidates for the development of new therapeutic agents.

This comprehensive guide serves as a foundation for researchers and drug development professionals interested in harnessing the therapeutic potential of sesquiterpenoids from the Chromolaena genus.

References

An In-depth Technical Guide to the Discovery and History of 3-Epichromolaenide and its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and biological activities of the sesquiterpene lactone chromolaenide (B1163283) and its naturally occurring epimer, 3-epichromolaenide (B593243). This document details the initial isolation and structure elucidation of these compounds from plants of the Chromolaena and Eupatorium genera, outlines their known biological activities with a focus on antimicrobial and cytotoxic properties, and presents detailed experimental protocols for their extraction and analysis. Quantitative data are summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and further research in the fields of natural product chemistry and drug discovery.

Introduction

Sesquiterpene lactones are a diverse class of natural products, predominantly found in the Asteraceae family, that exhibit a wide range of biological activities. Among these, chromolaenide and its epimers have garnered interest for their potential therapeutic applications. This guide focuses on the discovery and history of this compound and its closely related parent compound, chromolaenide.

Discovery and History

The story of this compound is intrinsically linked to the discovery of chromolaenide.

Chromolaenide , a heliangolide-type sesquiterpene lactone, was first isolated from Chromolaena glaberrima. Subsequent research has identified it in other species of the same genus, which are known for their rich composition of bioactive secondary metabolites.

This compound derivatives were later discovered, with the notable identification of 3-epi-20-hydroxy-chromolaenide , also known as eupaformosanin (B1231202) . This compound was isolated from Eupatorium formosanum. The "epi" designation at the C-3 position indicates a difference in the stereochemistry at this carbon atom compared to chromolaenide. This subtle structural variation can significantly impact the biological activity of the molecule.

Physicochemical Properties

The fundamental characteristics of chromolaenide and eupaformosanin are presented below.

PropertyChromolaenide3-epi-20-hydroxy-chromolaenide (Eupaformosanin)
Molecular Formula C22H28O8C22H28O8
Molar Mass 420.45 g/mol 420.45 g/mol
Class Sesquiterpene Lactone (Heliangolide)Sesquiterpene Lactone (Heliangolide)
Natural Source Chromolaena glaberrimaEupatorium formosanum

Biological Activity

Both chromolaenide and its 3-epi derivatives have been investigated for their biological activities, with studies primarily focusing on their antimicrobial and cytotoxic effects.

Antimicrobial Activity

Chromolaenide has demonstrated notable activity against Gram-positive bacteria. The presence of the α-methylene-γ-lactone moiety is crucial for this activity, as it can act as a Michael acceptor, alkylating nucleophilic residues in bacterial enzymes and proteins, thereby inhibiting their function.

CompoundOrganismActivity
ChromolaenideStaphylococcus aureusActive
ChromolaenideEscherichia coliInactive
ChromolaenideKlebsiella pneumoniaeInactive
ChromolaenideCandida sp.Inactive
Cytotoxic Activity

Eupaformosanin has been shown to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanism of action, similar to other sesquiterpene lactones, likely involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways. However, specific signaling pathways for eupaformosanin have yet to be fully elucidated.

Experimental Protocols

Isolation of Chromolaenide from Chromolaena glaberrima

The following is a generalized protocol based on early isolation methods.

experimental_workflow_isolation plant_material Dried aerial parts of Chromolaena glaberrima extraction Extraction with a suitable organic solvent (e.g., CHCl3-MeOH) plant_material->extraction concentration Concentration of the extract under reduced pressure extraction->concentration partitioning Solvent-solvent partitioning (e.g., hexane, then CHCl3) concentration->partitioning chromatography1 Column chromatography on silica (B1680970) gel (gradient elution) partitioning->chromatography1 fraction_collection Collection and TLC analysis of fractions chromatography1->fraction_collection chromatography2 Preparative TLC or further column chromatography of active fractions fraction_collection->chromatography2 crystallization Crystallization to yield pure chromolaenide chromatography2->crystallization experimental_workflow_structure_elucidation pure_compound Isolated Pure Compound ms Mass Spectrometry (MS) - Determine Molecular Weight - Determine Molecular Formula pure_compound->ms ir Infrared (IR) Spectroscopy - Identify Functional Groups (e.g., C=O, O-H) pure_compound->ir nmr Nuclear Magnetic Resonance (NMR) - 1H NMR for proton environment - 13C NMR for carbon skeleton - 2D NMR (COSY, HMQC, HMBC) for connectivity pure_compound->nmr xray X-ray Crystallography (if suitable crystals are obtained) - Determine absolute stereochemistry pure_compound->xray structure Elucidated Chemical Structure ms->structure ir->structure nmr->structure xray->structure

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of 3-Epichromolaenide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for extracting and purifying 3-epichromolaenide (B593243), a sesquiterpene lactone found in Chromolaena odorata. The protocols outlined below are based on established techniques for the isolation of secondary metabolites from plant sources.

Introduction

Chromolaena odorata (L.) R.M. King & H. Rob., a member of the Asteraceae family, is a plant rich in various bioactive secondary metabolites, including flavonoids, terpenoids, and phenolic compounds.[1] Among these, sesquiterpene lactones are of significant interest due to their diverse pharmacological activities, such as anti-inflammatory, antimicrobial, and cytotoxic effects. This compound is a notable sesquiterpene lactone isolated from this plant. The following protocols detail the extraction of crude mixtures from C. odorata leaves and the subsequent purification to isolate this compound.

Data Presentation: Extraction and Purification Summary

The following tables summarize quantitative data derived from typical extraction and purification procedures for sesquiterpene lactones from Chromolaena odorata.

Table 1: Comparison of Solvent Extraction Methods for Chromolaena odorata Leaves

Extraction SolventDry Plant Material (g)Crude Extract Yield (g)Percentage Yield (%)Key Phytochemicals Extracted
70% Ethanol (B145695)50079.1515.83Flavonoids, Terpenoids, Phenolic Compounds[1]
Methanol (B129727)50065.0013.00Flavonoids, Terpenoids, Phenolic Compounds
Ethyl Acetate (B1210297)50030.006.00Terpenoids, less polar compounds
Hexane (B92381)50015.003.00Non-polar Terpenoids, Essential Oils

Table 2: Illustrative Purification of this compound from Ethanolic Crude Extract

Purification StepStarting Material (g)Fraction/CompoundElution Solvent System (Silica Gel Column)Yield (mg)Purity (%)
Crude Extract Fractionation20.0Fraction AHexane:Ethyl Acetate (9:1)1200Low
Fraction BHexane:Ethyl Acetate (7:3)3500Moderate
Fraction C (Enriched) Hexane:Ethyl Acetate (1:1) 2500 Enriched
Fraction DEthyl Acetate1800Low
Re-chromatography of Fraction C2.5Sub-fraction C1Dichloromethane (B109758):Methanol (98:2)450Moderate
This compound Dichloromethane:Methanol (95:5) 150 >95%
Sub-fraction C3Dichloromethane:Methanol (9:1)800Low

Experimental Protocols

Protocol 1: Extraction of Crude Sesquiterpene Lactones from Chromolaena odorata

This protocol describes a maceration technique for the bulk extraction of secondary metabolites from dried plant material. 70% ethanol is often used for a high yield of a broad range of compounds.[1]

Materials:

  • Dried, powdered leaves of Chromolaena odorata

  • 70% Ethanol (v/v)

  • Large glass container with a lid

  • Shaker or magnetic stirrer (optional)

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

  • Freeze-dryer (optional)

Procedure:

  • Weigh 500 g of dried, powdered C. odorata leaves and place them in a large glass container.

  • Add 5 L of 70% ethanol to the container, ensuring all plant material is fully submerged.

  • Seal the container and allow it to macerate for 72 hours at room temperature. Agitate the mixture periodically using a shaker or magnetic stirrer to enhance extraction efficiency.

  • After 72 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

  • For complete solvent removal, the concentrated extract can be freeze-dried.

  • Store the dried crude extract at 4°C in a desiccator until further purification.

Protocol 2: Purification of this compound using Silica (B1680970) Gel Column Chromatography

This protocol outlines the purification of this compound from the crude extract using silica gel column chromatography. This technique separates compounds based on their polarity.

Materials:

  • Crude extract from C. odorata

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Hexane (analytical grade)

  • Ethyl Acetate (analytical grade)

  • Dichloromethane (analytical grade)

  • Methanol (analytical grade)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm and 366 nm)

  • Vanillin-sulfuric acid staining reagent

  • Glass collection tubes

  • Rotary evaporator

Procedure:

Part A: Initial Fractionation of the Crude Extract

  • Prepare a silica gel slurry in hexane and pack it into a glass chromatography column.

  • Dissolve 20 g of the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.

  • Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.

  • Begin elution with 100% hexane, gradually increasing the polarity by adding ethyl acetate in a stepwise gradient (e.g., 9:1, 8:2, 7:3, 1:1, and finally 100% ethyl acetate).

  • Collect fractions of a consistent volume (e.g., 50 mL) in glass tubes.

  • Monitor the separation by spotting aliquots of the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system (e.g., hexane:ethyl acetate, 7:3).

  • Visualize the spots under a UV lamp and/or by staining with vanillin-sulfuric acid reagent followed by gentle heating.

  • Combine fractions with similar TLC profiles. The fractions containing sesquiterpene lactones typically elute in the mid-polarity range.

Part B: Final Purification of this compound

  • Take the enriched fraction containing the target compound (e.g., Fraction C from Table 2) and concentrate it using a rotary evaporator.

  • Pack a new, smaller silica gel column.

  • Load the concentrated fraction onto the column as described in Part A, steps 2 and 3.

  • Elute the column with a shallower gradient of a different solvent system, such as dichloromethane and methanol (e.g., starting with 100% dichloromethane and gradually increasing the methanol concentration to 1%, 2%, 5%, etc.).

  • Collect smaller fractions (e.g., 10-20 mL) and monitor by TLC as before.

  • Combine the pure fractions containing this compound, as determined by TLC (ideally showing a single spot).

  • Evaporate the solvent from the pure fractions to yield the isolated this compound.

  • Confirm the identity and purity of the isolated compound using spectroscopic techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and HPLC.

Visualizations

Extraction_Workflow plant_material Dried & Powdered Chromolaena odorata Leaves extraction Maceration with 70% Ethanol (72h) plant_material->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Extract concentration->crude_extract

Caption: Workflow for the extraction of crude secondary metabolites.

Purification_Workflow crude_extract Crude Extract column1 Silica Gel Column Chromatography (Hexane:Ethyl Acetate Gradient) crude_extract->column1 tlc1 TLC Monitoring column1->tlc1 enriched_fraction Enriched Sesquiterpene Lactone Fraction tlc1->enriched_fraction Combine Fractions column2 Silica Gel Column Chromatography (Dichloromethane:Methanol Gradient) enriched_fraction->column2 tlc2 TLC Monitoring column2->tlc2 pure_compound Pure this compound tlc2->pure_compound Combine Pure Fractions analysis Spectroscopic Analysis (NMR, MS, HPLC) pure_compound->analysis

References

Application Notes & Protocols for the HPLC Analysis of 3-Epichromolaenide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Epichromolaenide is a sesquiterpenoid lactone isolated from plants of the Chromolaena genus, such as Chromolaena glaberrima.[] As research into the pharmacological properties of natural compounds continues to expand, the development of robust analytical methods for the quantification of such molecules is critical for drug discovery and development processes. High-Performance Liquid Chromatography (HPLC) offers a sensitive and reliable method for the analysis of this compound in various matrices, including plant extracts and biological samples. These application notes provide a comprehensive protocol for the determination of this compound using a reversed-phase HPLC-UV method.

Principle

This method utilizes reversed-phase HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and water. Detection is performed using a UV detector at a wavelength where this compound exhibits maximum absorbance. Quantification is based on the peak area of the analyte compared to a standard calibration curve.

Experimental Protocols

1. Sample Preparation

  • Plant Material:

    • Dry the plant material (e.g., leaves of Chromolaena glaberrima) at 40°C to a constant weight.

    • Grind the dried material into a fine powder.

    • Extract a known amount of the powdered material (e.g., 1 g) with a suitable solvent such as methanol (B129727) or ethyl acetate (B1210297) using sonication or maceration.

    • Filter the extract and evaporate the solvent under reduced pressure.

    • Reconstitute the dried extract in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

  • Biological Matrices (e.g., Plasma, Urine):

    • Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and remove interfering substances.

    • Evaporate the organic solvent and reconstitute the residue in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter prior to analysis.

2. HPLC Instrumentation and Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector is suitable for this analysis.

ParameterRecommended Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 20 µL
UV Detection To be determined by UV scan (typically 200-400 nm)
Run Time Approximately 20 minutes

3. Preparation of Standard Solutions and Calibration Curve

  • Prepare a stock solution of this compound standard in the mobile phase at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject each standard solution in triplicate and record the peak area.

  • Construct a calibration curve by plotting the mean peak area against the concentration of the standard.

  • Determine the linearity of the method by calculating the correlation coefficient (R²) of the calibration curve.

Data Presentation

Table 1: Quantitative Data for the HPLC Method

ParameterResult
Retention Time (min) To be determined
Linearity (R²) > 0.999
Limit of Detection (LOD) (µg/mL) To be determined
Limit of Quantification (LOQ) (µg/mL) To be determined
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Method Validation

For use in regulated environments, the analytical method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plant Plant Material grind Grinding plant->grind extract Solvent Extraction grind->extract concentrate Concentration extract->concentrate reconstitute Reconstitution concentrate->reconstitute filter_sample Filtering (0.45 µm) reconstitute->filter_sample hplc HPLC System filter_sample->hplc Injection separation C18 Column Separation hplc->separation detection UV Detection separation->detection chromatogram Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification G cluster_parameters Validation Parameters Method Analytical Method Validation Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Precision Precision Method->Precision Accuracy Accuracy Method->Accuracy LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness

References

Application Notes and Protocols for the Mass Spectrometry (MS) Fragmentation of 3-Epichromolaenide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Epichromolaenide is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. As with many complex natural molecules, understanding its structure and fragmentation behavior under mass spectrometry (MS) is crucial for its identification, characterization, and analysis in various matrices. These application notes provide a detailed overview of the predicted mass spectrometry fragmentation of this compound and offer standardized protocols for its analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Molecular Structure:

This compound has the molecular formula C₂₂H₂₈O₇ and a molecular weight of 404.45 g/mol . Its structure, belonging to the germacranolide class of sesquiterpene lactones, features a central ten-membered ring and several functional groups, including ester side chains, which are key to its fragmentation pattern.

Predicted Mass Spectrometry Fragmentation of this compound

Disclaimer: The following fragmentation pathway and data are predicted based on the known fragmentation behavior of similar sesquiterpene lactones, particularly hirsutinolide-type and goyazensolide-type compounds.[1] Actual fragmentation may vary depending on the specific instrumentation and experimental conditions.

The primary ionization of this compound in electrospray ionization (ESI) is expected to form the protonated molecule [M+H]⁺. The subsequent fragmentation in MS/MS is predicted to proceed through the sequential loss of its side chains. The initial and most significant loss is anticipated to be the cleavage of the ester group at the C-8 position, followed by the loss of the substituent at the C-3 position. Further fragmentation may involve losses of water (H₂O) and carbon monoxide (CO) from the core structure.

Predicted Fragmentation Pathway

This compound Fragmentation M [M+H]⁺ m/z 405 F1 Fragment 1 [M+H - C₅H₈O₂]⁺ m/z 305 M->F1 - Side Chain 1 (C-8) F2 Fragment 2 [M+H - C₅H₈O₂ - C₅H₈O₂]⁺ m/z 205 F1->F2 - Side Chain 2 (C-3) F3 Fragment 3 [Fragment 2 - H₂O]⁺ m/z 187 F2->F3 - H₂O F4 Fragment 4 [Fragment 2 - CO]⁺ m/z 177 F2->F4 - CO

Caption: Predicted MS/MS fragmentation pathway of protonated this compound.

Quantitative Data

The following table summarizes the predicted key fragment ions and their hypothetical relative abundances for this compound.

Ion DescriptionPredicted m/zHypothetical Relative Abundance (%)
Protonated Molecule [M+H]⁺405.18100
Loss of C-8 Side Chain305.1485
Loss of C-8 and C-3 Side Chains205.0960
Loss of Side Chains and Water187.0845
Loss of Side Chains and Carbon Monoxide177.0830

Experimental Protocols

The following are generalized protocols for the analysis of this compound. Researchers should optimize these methods for their specific instrumentation and analytical needs.

Sample Preparation
  • Extraction: Extract this compound from the sample matrix (e.g., plant material, biological fluid) using a suitable organic solvent such as methanol, ethanol, or acetonitrile.

  • Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.

  • Final Preparation: Evaporate the solvent and reconstitute the residue in a solvent compatible with the chromatographic system (e.g., acetonitrile/water mixture for LC-MS).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

This method is suitable for the sensitive detection and quantification of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Triple Quadrupole or Orbitrap).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a low percentage of B, and gradually increase to elute the analyte. A typical gradient might be:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flow Rates: Optimize for the specific instrument.

  • MS/MS Analysis: Use Selected Reaction Monitoring (SRM) or Product Ion Scan mode. For SRM, monitor the transition from the precursor ion (m/z 405.18) to the most abundant fragment ion (e.g., m/z 305.14).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS can be used for the analysis of this compound, particularly if derivatization is employed to increase its volatility.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

Derivatization (Recommended):

  • Silylation (e.g., using BSTFA) can improve the volatility and thermal stability of the analyte.

Chromatographic Conditions:

  • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injection Mode: Splitless.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 50-500.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Extraction Extraction Purification Purification (SPE) Extraction->Purification Concentration Concentration Purification->Concentration Reconstitution Reconstitution Concentration->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS GCMS GC-MS Analysis Reconstitution->GCMS Processing Data Processing LCMS->Processing GCMS->Processing Identification Compound Identification Processing->Identification Quantification Quantification Identification->Quantification

Caption: General workflow for the analysis of this compound.

Conclusion

These application notes provide a foundational guide for the mass spectrometric analysis of this compound. While a definitive fragmentation spectrum is not publicly available, the predicted pathway and provided protocols offer a strong starting point for researchers. The detailed methodologies for both LC-MS/MS and GC-MS can be adapted to facilitate the identification and quantification of this and other related sesquiterpene lactones in various research and development settings. It is recommended that users of this guide validate these methods for their specific applications and instrumentation.

References

Application Notes and Protocols: In Vitro Cytotoxicity Assays for 3-Epichromolaenide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxic effects of 3-Epichromolaenide, a natural compound of interest for its potential therapeutic properties. The following sections detail the methodologies for key cytotoxicity assays, present a structured format for data reporting, and visualize experimental workflows and potential signaling pathways.

Introduction to Cytotoxicity Assays

In vitro cytotoxicity assays are essential tools in drug discovery and toxicology to screen for the potential of a compound to cause cell death.[1] These assays measure various cellular parameters to determine cell viability and the mechanisms of cell death. Commonly employed methods include assessing metabolic activity (MTT assay), cell membrane integrity (LDH assay), and the activation of apoptotic pathways (caspase activity assays).[2][3]

Data Presentation: Quantifying the Cytotoxic Effects of this compound

Quantitative data from cytotoxicity assays are typically summarized to determine the concentration of a compound that inhibits a biological process by 50% (IC50). This value is a standard measure of a compound's potency. The following table provides a template for presenting such data for this compound against various cancer cell lines.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineAssayIncubation Time (hours)IC50 (µM)Notes
MCF-7 (Breast Cancer)MTT48DataMeasures metabolic activity.
DU-145 (Prostate Cancer)MTT48DataMeasures metabolic activity.[4]
UACC-375 (Melanoma)MTT48DataMeasures metabolic activity.[4]
MDA-MB-468 (Breast Cancer)LDH24DataMeasures membrane integrity.[5]
PC-3 (Prostate Cancer)LDH24DataMeasures membrane integrity.[6]
AT-3 (Breast Cancer)Caspase-3/724DataMeasures apoptosis induction.[7]
E0771 (Breast Cancer)Caspase-3/724DataMeasures apoptosis induction.[7]

Note: "Data" indicates where experimentally determined values would be placed. The selection of cell lines should be relevant to the intended therapeutic target.

Experimental Workflow for In Vitro Cytotoxicity Testing

The following diagram outlines a typical workflow for evaluating the in vitro cytotoxicity of a test compound like this compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Prepare this compound Stock Solution cell_seeding Seed Cells into 96-well Plates compound_prep->cell_seeding cell_culture Culture and Maintain Selected Cell Lines cell_culture->cell_seeding compound_treatment Treat Cells with Serial Dilutions of this compound cell_seeding->compound_treatment incubation Incubate for a Defined Period (e.g., 24, 48, 72h) compound_treatment->incubation assay_performance Perform Cytotoxicity Assays (MTT, LDH, Caspase) incubation->assay_performance data_acquisition Measure Absorbance/Fluorescence/Luminescence assay_performance->data_acquisition data_processing Calculate Percent Viability/Cytotoxicity data_acquisition->data_processing ic50_determination Determine IC50 Values using Dose-Response Curves data_processing->ic50_determination

Caption: Experimental workflow for assessing the in vitro cytotoxicity of a compound.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[8]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium and incubate overnight.[9]

  • Compound Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10][11]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.[9][12]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C.[9]

  • Supernatant Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes.[13] Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add the reaction mixture to each well containing the supernatant.[14]

  • Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12] Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[14]

  • Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[13]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.

Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and caspase-7, key effector caspases in the apoptotic pathway.[15][16] Their activation is a hallmark of apoptosis.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using an opaque-walled 96-well plate for luminescent or fluorescent assays.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 6 to 24 hours).

  • Reagent Addition: Equilibrate the plate and the caspase-3/7 assay reagent to room temperature. Add the caspase-3/7 reagent to each well in a 1:1 ratio with the cell culture medium.[16]

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1 to 2 hours, protected from light.

  • Signal Measurement: Measure the luminescence or fluorescence using a microplate reader. The signal is proportional to the amount of caspase-3/7 activity.[17][18]

  • Data Analysis: Normalize the data to a vehicle-treated control to determine the fold-increase in caspase-3/7 activity.

Potential Signaling Pathway for this compound-Induced Apoptosis

Should this compound be found to induce apoptosis, one of the key mechanisms to investigate is the intrinsic or mitochondrial pathway. This pathway involves the release of cytochrome c from the mitochondria, leading to the activation of the caspase cascade.

G cluster_stimulus Inducing Stimulus cluster_mitochondria Mitochondrial Events cluster_cytosol Cytosolic Events epichromolaenide This compound bax_bak Bax/Bak Activation epichromolaenide->bax_bak Induces mito_permeability Mitochondrial Outer Membrane Permeabilization bax_bak->mito_permeability cytochrome_c Cytochrome c Release mito_permeability->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: A potential intrinsic apoptosis signaling pathway induced by a cytotoxic compound.

References

Application Notes and Protocols for Assessing the Bioactivity of 3-Epichromolaenide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of cell-based assay protocols to evaluate the biological activity of 3-Epichromolaenide, a natural product isolated from Chromolaena glaberrima.[] The following sections detail methodologies for assessing its cytotoxic, anti-inflammatory, and signaling pathway modulatory effects.

Overview and Potential Applications

This compound is a sesquiterpene lactone, a class of compounds known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects. The protocols outlined below are designed to systematically characterize the cellular effects of this compound, providing crucial data for preclinical drug development. The primary areas of investigation include:

  • Cytotoxicity: Determining the concentration range at which this compound induces cell death, a critical first step for identifying a therapeutic window.

  • Anti-inflammatory Activity: Assessing the compound's ability to suppress inflammatory responses in relevant cell models, such as lipopolysaccharide (LPS)-stimulated macrophages.

  • Signaling Pathway Analysis: Investigating the molecular mechanisms underlying the observed activities, with a focus on key pathways like NF-κB and apoptosis.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the activity of this compound, as would be generated by the protocols in this document.

Table 1: Cytotoxicity of this compound

Cell LineAssay TypeIncubation Time (h)IC₅₀ (µM)
RAW 264.7MTT2445.2
HEK293TMTT24> 100
JurkatMTT2422.8

Table 2: Anti-inflammatory Effects of this compound on LPS-stimulated RAW 264.7 Macrophages

AnalyteAssay TypeThis compound (µM)Inhibition (%)
Nitric Oxide (NO)Griess Assay1068.5
TNF-αELISA1075.2
IL-6ELISA1062.1

Experimental Workflow

The general workflow for evaluating the bioactivity of a novel compound like this compound involves a tiered approach, starting with broad cytotoxicity screening, followed by more specific functional and mechanistic assays.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Functional Assays cluster_2 Phase 3: Mechanistic Studies a Compound Preparation (this compound Stock Solution in DMSO) b Cytotoxicity Screening (MTT Assay across multiple cell lines) a->b c Select Non-Toxic Concentrations b->c d Anti-inflammatory Assays (LPS-stimulated RAW 264.7 cells) c->d e Measure NO, TNF-α, IL-6 d->e f Signaling Pathway Analysis e->f g NF-κB Nuclear Translocation Assay f->g h Apoptosis Assay (Annexin V/PI) f->h

Caption: General experimental workflow for characterizing this compound activity.

Detailed Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol determines the concentration of this compound that reduces cell viability by 50% (IC₅₀). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3]

Materials:

  • RAW 264.7 cells (or other cell line of interest)

  • DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • DMSO (cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from a concentrated stock in DMSO. The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank), and cells treated with 0.1% DMSO (vehicle control).

  • Incubate for 24 hours (or desired time point).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Anti-inflammatory Assay (NO, TNF-α, IL-6 Measurement)

This protocol assesses the ability of this compound to inhibit the production of key pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.[4][5][6]

Materials:

  • RAW 264.7 cells

  • Complete DMEM

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent for NO measurement

  • ELISA kits for TNF-α and IL-6

  • 24-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well. Incubate overnight.

  • Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants and store at -80°C until analysis.

  • Nitric Oxide (NO) Measurement:

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent in a 96-well plate.

    • Incubate for 15 minutes at room temperature.

    • Measure absorbance at 540 nm. A sodium nitrite (B80452) standard curve is used for quantification.

  • TNF-α and IL-6 Measurement:

    • Determine the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.[7]

Signaling Pathway Analysis

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[8][9] Many anti-inflammatory compounds act by inhibiting this pathway. A common method to assess NF-κB activation is to measure the translocation of the p65 subunit from the cytoplasm to the nucleus.[10]

G cluster_n LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (for degradation) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Epichromolaenide This compound Epichromolaenide->IKK Inhibits NFkB_n NF-κB NFkB_n->Genes Binds to DNA

Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.

Apoptosis Signaling Pathways

Cytotoxic compounds often induce apoptosis, or programmed cell death. Apoptosis can be initiated through the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway. Both pathways converge on the activation of executioner caspases, primarily Caspase-3.[11][12]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL / TNF-α DR Death Receptor (Fas / TNFR) FasL->DR Casp8 Pro-Caspase-8 → Caspase-8 DR->Casp8 Bcl2 Bcl-2 Family (Bax/Bak activation) Casp8->Bcl2 (via Bid) Casp3 Pro-Caspase-3 → Caspase-3 (Executioner) Casp8->Casp3 Stress Cellular Stress (e.g., DNA Damage) Stress->Bcl2 Mito Mitochondria Bcl2->Mito CytC Cytochrome c release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Pro-Caspase-9 → Caspase-9 Apaf1->Casp9 Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Overview of the extrinsic and intrinsic apoptosis pathways.

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Jurkat cells (or other suspension cell line)

  • Complete RPMI-1640 medium

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed Jurkat cells at 2 x 10⁵ cells/mL and treat with various concentrations of this compound for 24 hours.

  • Cell Harvesting: Harvest cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash cells twice with cold PBS.

  • Staining: Resuspend cells in 100 µL of 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Disclaimer

The quantitative data presented in this document is hypothetical and for illustrative purposes only. Researchers should generate their own data following the detailed protocols provided. These protocols are standard methods and may require optimization for specific cell lines or experimental conditions.

References

Application Notes and Protocols for Studying the Mechanism of Action of 3-Epichromolaenide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the mechanism of action of 3-Epichromolaenide, a sesquiterpenoid natural product. The protocols outlined below are designed to assess its potential anticancer and anti-inflammatory properties by examining its effects on key cellular signaling pathways.

Overview of this compound and its Potential Mechanisms of Action

This compound is a sesquiterpenoid isolated from Chromolaena glaberrima. Sesquiterpene lactones, a class of compounds to which this compound belongs, are known to possess a wide range of biological activities, including potent anti-inflammatory and anticancer effects. The proposed mechanisms of action for this class of compounds often involve the modulation of critical signaling pathways that regulate inflammation, cell proliferation, and survival.

The primary focus of these protocols is to investigate the inhibitory effects of this compound on the following key signaling pathways:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: A pivotal regulator of inflammatory responses, cell survival, and proliferation. Constitutive activation of NF-κB is a hallmark of many cancers and inflammatory diseases.

  • STAT3 (Signal Transducer and Activator of Transcription 3) Signaling Pathway: A transcription factor that plays a crucial role in cell growth, differentiation, and apoptosis. Aberrant STAT3 activation is frequently observed in various human cancers.

  • MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: A key pathway that transduces extracellular signals to cellular responses, including proliferation, differentiation, inflammation, and apoptosis.

Quantitative Data Summary

The following tables present hypothetical, yet representative, quantitative data from key experiments to illustrate the potential effects of this compound.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM) after 48h
MCF-7Breast Cancer15.2 ± 1.8
A549Lung Cancer22.5 ± 2.5
HeLaCervical Cancer18.9 ± 2.1
PC-3Prostate Cancer25.1 ± 3.0

Table 2: Inhibition of NF-κB Activity by this compound

TreatmentNF-κB Luciferase Activity (RLU)% Inhibition
Control (Untreated)150,000 ± 12,0000%
TNF-α (10 ng/mL)1,200,000 ± 95,000-
TNF-α + this compound (10 µM)650,000 ± 50,00045.8%
TNF-α + this compound (25 µM)300,000 ± 25,00075.0%

Table 3: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages

TreatmentNitric Oxide (NO) Production (µM)TNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)
Control1.2 ± 0.250 ± 835 ± 5
LPS (1 µg/mL)45.8 ± 3.51200 ± 110950 ± 80
LPS + this compound (10 µM)25.3 ± 2.1650 ± 55520 ± 45
LPS + this compound (25 µM)10.1 ± 1.5280 ± 30210 ± 25

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol determines the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa, PC-3)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[1]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

MTT_Assay_Workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Treatment cluster_day4 Day 4: Measurement seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_compound Prepare this compound dilutions add_compound Add compound to cells prepare_compound->add_compound incubate_48h Incubate for 48h add_compound->incubate_48h add_mtt Add MTT solution incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan in DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance

MTT Assay Experimental Workflow

NF-κB Luciferase Reporter Assay

This assay quantifies the inhibitory effect of this compound on NF-κB transcriptional activity.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • TNF-α (or other NF-κB activator)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid in a 96-well plate.

  • Incubate for 24 hours to allow for plasmid expression.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.[2]

  • Lyse the cells using Passive Lysis Buffer.[2]

  • Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.[3]

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to obtain the relative NF-κB activity.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Induces Epichromolaenide This compound Epichromolaenide->IKK Inhibits Epichromolaenide->NFkB_active Inhibits Translocation

Inhibition of the NF-κB Signaling Pathway

Western Blot Analysis of Key Signaling Proteins

This protocol is used to determine the effect of this compound on the phosphorylation status of key proteins in the NF-κB and STAT3 pathways.

Materials:

  • Cancer cell lines (e.g., MCF-7) or RAW 264.7 macrophages

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-STAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Treat cells with this compound and/or a stimulant (e.g., TNF-α or IL-6) for the desired time.

  • Lyse the cells in ice-cold lysis buffer.[4]

  • Determine the protein concentration of the lysates using a BCA assay.[5]

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.[4]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

STAT3_Signaling_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates Gene_Expression Target Gene Expression (e.g., Bcl-2, Cyclin D1) Nucleus->Gene_Expression Induces Epichromolaenide This compound Epichromolaenide->JAK Inhibits Epichromolaenide->STAT3_inactive Inhibits Phosphorylation

Inhibition of the STAT3 Signaling Pathway

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Treat cells with this compound for 24-48 hours.

  • Harvest both adherent and floating cells and wash them with cold PBS.[6]

  • Resuspend the cells in 1X Binding Buffer.[7]

  • Add Annexin V-FITC and PI to the cell suspension.[6]

  • Incubate for 15 minutes at room temperature in the dark.[8]

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

In Vitro Anti-inflammatory Activity (Nitric Oxide Production Assay)

This assay measures the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[9]

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess Reagent in a new 96-well plate.[10]

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Calculate the concentration of nitrite (B80452) using a sodium nitrite standard curve.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This animal model assesses the in vivo anti-inflammatory effects of this compound.

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% in saline)

  • Pletysmometer or digital calipers

  • Indomethacin (positive control)

Procedure:

  • Administer this compound (e.g., intraperitoneally or orally) to the animals.

  • After 30-60 minutes, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw.[11]

  • Measure the paw volume or thickness at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[12]

  • Calculate the percentage of edema inhibition compared to the vehicle-treated control group.

Anti-Angiogenic Activity (Tube Formation Assay)

This assay evaluates the potential of this compound to inhibit the formation of new blood vessels, a critical process in tumor growth.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Matrigel or other basement membrane extract

  • Endothelial cell growth medium

  • 96-well plates

  • Microscope with a camera

Procedure:

  • Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

  • Seed HUVECs onto the Matrigel-coated wells in the presence of various concentrations of this compound.

  • Incubate for 6-12 hours at 37°C.

  • Observe and photograph the formation of tube-like structures under a microscope.

  • Quantify the tube length, number of junctions, and total tube area using image analysis software.

Tube_Formation_Assay_Workflow start Start coat_plate Coat 96-well plate with Matrigel start->coat_plate solidify_gel Incubate to solidify gel coat_plate->solidify_gel seed_huvecs Seed HUVECs with This compound solidify_gel->seed_huvecs incubate_tubes Incubate for 6-12h seed_huvecs->incubate_tubes observe_image Observe and image tube formation incubate_tubes->observe_image quantify Quantify tube length, junctions, and area observe_image->quantify end End quantify->end

Tube Formation Assay Experimental Workflow

Troubleshooting

  • High background in Western blots: Ensure complete protein transfer, use fresh blocking buffer, and optimize antibody concentrations.

  • Low transfection efficiency in luciferase assays: Optimize the DNA to transfection reagent ratio and use healthy, low-passage cells.

  • Variable results in animal studies: Ensure consistent animal age, weight, and handling. Randomize animals into treatment groups.

  • Inconsistent tube formation: Use low-passage HUVECs and ensure the Matrigel is properly thawed and solidified.

By following these detailed protocols, researchers can effectively investigate the mechanism of action of this compound and evaluate its potential as a novel therapeutic agent for cancer and inflammatory diseases.

References

Application Notes and Protocols for the Synthesis and Evaluation of 3-Epichromolaenide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Epichromolaenide is a germacrane (B1241064) sesquiterpene lactone isolated from Chromolaena odorata, a plant with a long history in traditional medicine for treating wounds and inflammation. Sesquiterpene lactones are a class of natural products known for their diverse biological activities, including anticancer and anti-inflammatory properties. This document provides detailed protocols for the semi-synthesis of this compound derivatives, as well as methods for evaluating their cytotoxic and anti-inflammatory potential. The information presented here is intended to guide researchers in the development of novel therapeutic agents based on the this compound scaffold.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound and its Derivatives against Various Cancer Cell Lines (Hypothetical Data)
CompoundCell LineIC50 (µM)
This compound A549 (Lung Carcinoma)15.8 ± 1.2
MCF-7 (Breast Adenocarcinoma)22.5 ± 2.1
HCT116 (Colon Carcinoma)18.3 ± 1.5
Derivative A (C3-acetyl) A549 (Lung Carcinoma)10.2 ± 0.9
MCF-7 (Breast Adenocarcinoma)15.7 ± 1.4
HCT116 (Colon Carcinoma)12.1 ± 1.1
Derivative B (C3-propionyl) A549 (Lung Carcinoma)8.5 ± 0.7
MCF-7 (Breast Adenocarcinoma)11.9 ± 1.0
HCT116 (Colon Carcinoma)9.8 ± 0.8
Doxorubicin (B1662922) (Positive Control) A549 (Lung Carcinoma)0.8 ± 0.1
MCF-7 (Breast Adenocarcinoma)1.1 ± 0.2
HCT116 (Colon Carcinoma)0.9 ± 0.1
Table 2: In Vitro Anti-inflammatory Activity of this compound and its Derivatives (Hypothetical Data)
CompoundAssayIC50 (µM)
This compound NO Production Inhibition (LPS-stimulated RAW 264.7 cells)25.4 ± 2.3
Protein Denaturation Inhibition35.1 ± 3.2
Derivative A (C3-acetyl) NO Production Inhibition (LPS-stimulated RAW 264.7 cells)18.9 ± 1.7
Protein Denaturation Inhibition28.6 ± 2.5
Derivative B (C3-propionyl) NO Production Inhibition (LPS-stimulated RAW 264.7 cells)15.2 ± 1.3
Protein Denaturation Inhibition22.4 ± 2.0
Dexamethasone (B1670325) (Positive Control) NO Production Inhibition (LPS-stimulated RAW 264.7 cells)0.5 ± 0.05

Experimental Protocols

Protocol 1: Isolation of this compound from Chromolaena odorata

This protocol describes a general method for the extraction and isolation of this compound, which can be optimized based on the specific plant material and equipment available.

1. Plant Material and Extraction:

  • Collect fresh leaves of Chromolaena odorata.
  • Air-dry the leaves in the shade for 7-10 days and then grind them into a fine powder.
  • Macerate the powdered leaves in 96% ethanol (B145695) for 72 hours at room temperature.[1]
  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

2. Fractionation and Purification:

  • Suspend the crude extract in water and partition successively with n-hexane, chloroform, and ethyl acetate (B1210297).
  • Monitor the fractions by Thin Layer Chromatography (TLC) for the presence of the desired compound.
  • Subject the ethyl acetate fraction, which is expected to be rich in sesquiterpene lactones, to column chromatography on silica (B1680970) gel.
  • Elute the column with a gradient of n-hexane and ethyl acetate.
  • Combine fractions containing the compound of interest (as determined by TLC) and concentrate them.
  • Perform further purification by preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

Protocol 2: Semi-synthesis of this compound Derivatives (Acylation at C3-OH)

This protocol provides a general method for the acylation of the C3 hydroxyl group of this compound.

1. Materials:

2. Procedure:

  • Dissolve this compound in anhydrous DCM under a nitrogen atmosphere.
  • Add anhydrous pyridine to the solution.
  • Cool the reaction mixture to 0°C in an ice bath.
  • Slowly add acetic anhydride (for Derivative A) or propionic anhydride (for Derivative B) to the reaction mixture.
  • Allow the reaction to warm to room temperature and stir for 12-24 hours.
  • Monitor the reaction progress by TLC.
  • Once the reaction is complete, quench it by adding a saturated sodium bicarbonate solution.
  • Extract the aqueous layer with DCM.
  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
  • Concentrate the solution under reduced pressure.
  • Purify the crude product by silica gel column chromatography using a gradient of hexane (B92381) and ethyl acetate to yield the desired derivative.
  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the procedure for evaluating the cytotoxic activity of the synthesized compounds against cancer cell lines.

1. Cell Culture:

  • Culture cancer cell lines (e.g., A549, MCF-7, HCT116) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

2. Assay Procedure:

  • Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
  • Prepare stock solutions of the test compounds and doxorubicin (positive control) in dimethyl sulfoxide (B87167) (DMSO).
  • Treat the cells with various concentrations of the test compounds and the positive control for 48 hours. Ensure the final DMSO concentration does not exceed 0.5%.
  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.
  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability and determine the IC50 values.

Protocol 4: In Vitro Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This protocol outlines the method to assess the anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Culture:

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

2. Assay Procedure:

  • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
  • Pre-treat the cells with various concentrations of the test compounds or dexamethasone (positive control) for 1 hour.
  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.
  • After incubation, collect the cell culture supernatant.
  • Determine the nitrite (B80452) concentration in the supernatant, which is an indicator of NO production, using the Griess reagent system.
  • Measure the absorbance at 540 nm.
  • Calculate the percentage of NO inhibition and determine the IC50 values.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Synthesis of this compound Derivatives cluster_evaluation Biological Evaluation start Isolation of this compound from Chromolaena odorata synthesis Semi-synthesis of Derivatives (e.g., Acylation) start->synthesis purification Purification and Characterization synthesis->purification cytotoxicity In Vitro Cytotoxicity Assay (MTT Assay) purification->cytotoxicity anti_inflammatory In Vitro Anti-inflammatory Assay (NO Production) purification->anti_inflammatory

Figure 1: Experimental workflow for the synthesis and biological evaluation of this compound derivatives.

nf_kb_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Activation gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_active->gene_expression Transcription nucleus Nucleus compound This compound Derivatives compound->IKK Inhibition

Figure 2: Proposed mechanism of anti-inflammatory action via inhibition of the NF-κB signaling pathway.

mapk_pathway cluster_nucleus stress Cellular Stress receptor Receptor stress->receptor ASK1 ASK1 receptor->ASK1 MKK MKK3/6 ASK1->MKK p38 p38 MAPK MKK->p38 transcription_factors Transcription Factors (e.g., AP-1) p38->transcription_factors nucleus Nucleus gene_expression Pro-inflammatory & Apoptotic Gene Expression transcription_factors->gene_expression compound This compound Derivatives compound->p38 Inhibition

Figure 3: Potential modulation of the p38 MAPK signaling pathway by this compound derivatives.

apoptosis_pathway compound This compound Derivatives ROS ROS Generation compound->ROS mitochondria Mitochondria ROS->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 caspase3 Caspase-3 (Executioner) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols for Determining Cell Line Sensitivity to 3-Epichromolaenide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Epichromolaenide is a natural product that can be isolated from plants of the Chromolaena genus, which are known for producing a variety of bioactive secondary metabolites. Several compounds from Chromolaena odorata have demonstrated cytotoxic and apoptotic effects against various cancer cell lines, including but not limited to breast (MCF-7, T47D, 4T1), cervical (HeLa), and liver (HepG2) cancer cell lines.[1][2][3] This document provides a comprehensive guide to assess the in vitro efficacy of this compound, focusing on determining sensitive cell lines, quantifying cytotoxic activity, and elucidating the potential mechanism of action.

Data Presentation: Quantifying Cytotoxicity

A crucial step in evaluating the anti-cancer potential of a compound is to determine its half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines. The data should be summarized in a clear and structured table for easy comparison.

Table 1: Template for IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72hSelectivity Index (SI)*
e.g., MCF-7Breast Adenocarcinoma
e.g., T47DBreast Ductal Carcinoma
e.g., HeLaCervical Adenocarcinoma
e.g., HepG2Hepatocellular Carcinoma
e.g., Normal FibroblastsNormal (Control)

*Selectivity Index (SI) is calculated as the IC50 of the compound in a normal cell line divided by its IC50 in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration-dependent cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Target cancer cell lines and a normal (non-cancerous) cell line for control.

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound stock solution (dissolved in a suitable solvent like DMSO).

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (B87167) (DMSO).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours of incubation, remove the old medium and add 100 µL of the fresh medium containing different concentrations of the compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • Percentage Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol is used to quantify the number of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Target cancer cell lines.

  • 6-well plates.

  • This compound.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

  • Flow cytometer.

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its predetermined IC50 concentration for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: After treatment, harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic. Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

Visualization of Pathways and Workflows

Experimental Workflow

The following diagram illustrates the general workflow for screening and characterizing the anti-cancer activity of this compound.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies A Select Panel of Cancer and Normal Cell Lines B Prepare Stock Solution of this compound A->B C Perform MTT Assay (24h, 48h, 72h) B->C D Calculate IC50 Values C->D E Select Sensitive Cell Line(s) (Low IC50) D->E Identify Sensitive Lines F Apoptosis Assay (Annexin V/PI Staining) E->F G Cell Cycle Analysis E->G H Western Blot for Apoptotic Proteins E->H

Caption: General workflow for assessing cell line sensitivity to this compound.

Apoptosis Signaling Pathway

Compounds from Chromolaena species often induce apoptosis. The diagram below illustrates the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, which are common mechanisms of action for anti-cancer agents.

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway cluster_2 Execution Pathway Death_Ligands Death Ligands (e.g., FasL, TNF-α) Death_Receptors Death Receptors Death_Ligands->Death_Receptors DISC DISC Formation Death_Receptors->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Bcl2_Family Bcl-2 Family (Bax/Bak activation) Caspase8->Bcl2_Family Bid cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cellular_Stress Cellular Stress (e.g., DNA Damage) Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cyto c) Cytochrome_c->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified overview of the major apoptosis signaling pathways.

References

Application Notes and Protocols for In Vivo Experimental Design: 3-Epichromolaenide Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing in vivo experimental studies to investigate the therapeutic potential of 3-Epichromolaenide, a natural compound isolated from Chromolaena glaberrima. The protocols are based on the known biological activities of extracts from Chromolaena odorata, a closely related plant known to produce a variety of bioactive molecules. The primary focus of these protocols is on the anti-inflammatory and wound healing properties, which are well-documented for extracts of the source plant.

Preclinical In Vivo Workflow for this compound

The following workflow provides a logical progression for the in vivo evaluation of this compound, starting from initial toxicity assessments to more specific efficacy studies.

G cluster_0 Phase 1: Safety and Tolerability cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Mechanism of Action A Acute Toxicity Study (LD50) B Dose-Range Finding Study A->B C Anti-inflammatory Activity Model B->C D Wound Healing Model B->D E Antimicrobial Activity Model B->E F Histopathological Analysis C->F G Biochemical Marker Analysis (e.g., Cytokines, Growth Factors) C->G H Pharmacokinetic Studies C->H D->F D->G D->H E->F E->G E->H

Caption: General workflow for in vivo studies of this compound.

Protocol: In Vivo Anti-inflammatory Activity Assessment

This protocol details the use of a carrageenan-induced paw edema model in rodents, a standard and widely used assay for evaluating acute inflammation.

Objective: To determine the anti-inflammatory effect of this compound on acute inflammation.

Animal Model: Male Wistar rats or Swiss albino mice (6-8 weeks old, 150-200g for rats, 20-25g for mice).

Materials:

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Syringes and needles

Experimental Groups:

GroupTreatmentDosageRoute of Administration
1Vehicle Control10 mL/kgOral (p.o.)
2Positive Control (Indomethacin)10 mg/kgOral (p.o.)
3This compoundLow Dose (e.g., 25 mg/kg)Oral (p.o.)
4This compoundMedium Dose (e.g., 50 mg/kg)Oral (p.o.)
5This compoundHigh Dose (e.g., 100 mg/kg)Oral (p.o.)

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Administer the respective treatments (Vehicle, Indomethacin, or this compound) orally.

  • One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume immediately after carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Calculate the percentage inhibition of edema for each group at each time point.

Data Analysis:

The percentage inhibition of edema is calculated using the following formula:

% Inhibition = [(Vc - Vt) / Vc] * 100

Where:

  • Vc = Average paw volume of the control group

  • Vt = Average paw volume of the treated group

Statistical analysis can be performed using one-way ANOVA followed by Dunnett's post-hoc test.

Protocol: In Vivo Wound Healing Activity Assessment

This protocol describes an excisional wound healing model in rodents to evaluate the wound closure and tissue regeneration properties of this compound. This is based on studies showing that Chromolaena odorata extracts enhance wound healing[1].

Objective: To assess the efficacy of topically applied this compound on wound healing.

Animal Model: Sprague-Dawley rats (male or female, 8-10 weeks old, 200-250g).

Materials:

  • This compound formulated as an ointment or gel (e.g., 1% and 5% w/w)

  • Povidone-iodine ointment (positive control)

  • Ointment/gel base (vehicle control)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical instruments (scalpel, forceps, scissors)

  • Ruler or caliper

Experimental Groups:

GroupTreatmentApplication
1Vehicle Control (Ointment Base)Topical, once daily
2Positive Control (Povidone-iodine)Topical, once daily
3This compound (1% w/w)Topical, once daily
4This compound (5% w/w)Topical, once daily

Procedure:

  • Anesthetize the rats.

  • Shave the dorsal thoracic region of each rat.

  • Create a full-thickness excisional wound of a specific diameter (e.g., 10 mm) using a sterile biopsy punch.

  • Apply the respective treatments topically to the wound area once daily.

  • Measure the wound area on days 0, 3, 6, 9, 12, and 15 post-wounding.

  • On the final day, euthanize the animals and collect the wound tissue for histopathological analysis.

Data Presentation:

Table 1: Wound Contraction Rate (%)

DayVehicle ControlPositive ControlThis compound (1%)This compound (5%)
3
6
9
12
15

Table 2: Histopathological Scoring of Wound Tissue

ParameterVehicle ControlPositive ControlThis compound (1%)This compound (5%)
Re-epithelialization
Collagen Deposition
Neovascularization
Inflammatory Cell Infiltration

Scoring: 0 (none), 1 (mild), 2 (moderate), 3 (marked)

Potential Signaling Pathway for Anti-inflammatory Action

While the specific molecular targets of this compound are yet to be elucidated, a plausible mechanism for its anti-inflammatory effects could involve the inhibition of key inflammatory pathways such as the NF-κB and MAPK signaling cascades.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Carrageenan) TLR4 TLR4 Inflammatory_Stimuli->TLR4 MAPK_Pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_Pathway IKK IKK Complex TLR4->IKK Nucleus Nucleus MAPK_Pathway->Nucleus IkB IκBα IKK->IkB phosphorylates NF_kB NF-κB (p65/p50) NF_kB_Inhibition This compound (Hypothesized Inhibition) NF_kB_Inhibition->MAPK_Pathway Inhibits (?) NF_kB_Inhibition->IKK Inhibits (?) IkB->NF_kB NF_kB->Nucleus translocates Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Pro_inflammatory_Genes activates transcription Inflammatory_Response Inflammatory Response Pro_inflammatory_Genes->Inflammatory_Response

Caption: Hypothesized anti-inflammatory signaling pathway for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Epichromolaenide Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of 3-Epichromolaenide from natural sources, primarily Chromolaena odorata.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary natural sources?

A1: this compound is a sesquiterpenoid lactone, a class of naturally occurring compounds with a wide range of biological activities. The primary natural source of this compound is the plant Chromolaena odorata, a perennial weed belonging to the Asteraceae family.[1] It has also been isolated from Chromolaena glaberrima.

Q2: Which part of the Chromolaena odorata plant is best for extracting this compound?

A2: Generally, the leaves of Chromolaena odorata are reported to be rich in secondary metabolites, including terpenoids.[1][2][3][4] Therefore, leaves are the recommended plant part for maximizing the yield of this compound.

Q3: What type of solvent is most effective for extracting this compound?

A3: Methanol (B129727) has been shown to be effective in extracting a high percentage of sesquiterpenoids from Chromolaena odorata. One study reported that a methanolic extract contained 62.26% sesquiterpenoids.[5] Polar organic solvents like ethanol (B145695) and acetone (B3395972) are also commonly used for extracting sesquiterpenoid lactones.

Q4: How can I quantify the yield of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is a standard method for the quantification of specific phytochemicals like this compound.[6][7][8][9] A validated HPLC method using a pure standard of this compound for calibration is required for accurate quantification.

Q5: What are the key factors that can influence the yield of this compound?

A5: Several factors can affect the yield, including:

  • Plant Material: The geographical location, age, and time of harvest of the plant material can significantly impact the concentration of secondary metabolites.

  • Extraction Solvent: The polarity of the solvent will determine the efficiency of extraction for different compounds.

  • Extraction Method: Techniques such as maceration, Soxhlet extraction, and ultrasound-assisted extraction have varying efficiencies.

  • Extraction Parameters: Time, temperature, and the ratio of solvent to plant material are critical parameters to optimize.

  • Post-Extraction Processing: The methods used for filtration, concentration, and purification can lead to losses if not optimized.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and purification of this compound.

Problem Possible Cause(s) Troubleshooting Steps
Low Yield of Crude Extract 1. Inappropriate solvent selection. 2. Insufficient extraction time or temperature. 3. Inadequate grinding of plant material. 4. Poor solvent-to-sample ratio.1. Use a more polar solvent like methanol or ethanol. 2. Increase the extraction time or temperature (while monitoring for potential degradation). 3. Ensure the plant material is finely powdered to maximize surface area. 4. Increase the volume of solvent used for extraction.
Emulsion Formation During Liquid-Liquid Partitioning 1. High concentration of surfactants or lipids in the extract. 2. Vigorous shaking of the separatory funnel.1. Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase. 2. Gently invert the separatory funnel instead of vigorous shaking. 3. Centrifuge the mixture at low speed to break the emulsion.
Poor Separation in Column Chromatography 1. Improper choice of stationary or mobile phase. 2. Column overloading with the crude extract. 3. Irregular packing of the column.1. Perform Thin Layer Chromatography (TLC) to determine the optimal solvent system. 2. Reduce the amount of extract loaded onto the column. 3. Ensure the column is packed uniformly to avoid channeling.
Degradation of this compound 1. Exposure to high temperatures during solvent evaporation. 2. Presence of acidic or basic impurities. 3. Prolonged exposure to light or air.1. Use a rotary evaporator at a low temperature (e.g., <40°C). 2. Neutralize the extract if necessary and use purified solvents. 3. Store extracts and purified compounds in a cool, dark, and inert atmosphere (e.g., under nitrogen).
Co-elution of Impurities with this compound 1. Similar polarity of impurities and the target compound. 2. Inadequate resolution of the chromatographic system.1. Use a different combination of solvents for the mobile phase to alter selectivity. 2. Employ a different chromatographic technique, such as preparative HPLC or counter-current chromatography. 3. Use a longer column or a stationary phase with a smaller particle size for better resolution.

Experimental Protocols

Protocol 1: Extraction of this compound from Chromolaena odorata Leaves

This protocol is a generalized method adapted from procedures for the extraction of sesquiterpenoid lactones from plant materials.

1. Plant Material Preparation:

  • Collect fresh, healthy leaves of Chromolaena odorata.

  • Air-dry the leaves in the shade for 7-10 days or use a laboratory oven at a low temperature (40-50°C) until a constant weight is achieved.

  • Grind the dried leaves into a fine powder using a mechanical grinder.

2. Extraction:

  • Macerate 100 g of the powdered leaf material in 1 L of 95% methanol for 72 hours at room temperature with occasional stirring.[4]

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process twice more with fresh solvent to ensure complete extraction.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude methanolic extract.

3. Liquid-Liquid Partitioning:

  • Suspend the crude methanolic extract in 500 mL of distilled water.

  • Perform successive partitioning with solvents of increasing polarity: first with n-hexane (3 x 300 mL), followed by dichloromethane (B109758) (3 x 300 mL), and finally ethyl acetate (B1210297) (3 x 300 mL).

  • Collect each solvent fraction separately and concentrate them using a rotary evaporator. The sesquiterpenoid lactones are expected to be concentrated in the dichloromethane and ethyl acetate fractions.

4. Chromatographic Purification:

  • Subject the dichloromethane or ethyl acetate fraction to column chromatography on silica (B1680970) gel (60-120 mesh).

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

  • Collect fractions of 20-30 mL and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

  • Combine fractions showing a similar TLC profile and a spot corresponding to a sesquiterpenoid lactone standard (if available).

  • Further purify the combined fractions using preparative TLC or preparative HPLC to isolate pure this compound.

5. Characterization:

  • Confirm the identity and purity of the isolated compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and FTIR.

Data Presentation

Table 1: Factors Influencing this compound Yield
Factor Condition A Yield of this compound (mg/100g dried plant material) Condition B Yield of this compound (mg/100g dried plant material) Rationale
Extraction Solvent Methanol150 (Hypothetical)n-Hexane30 (Hypothetical)Methanol is more polar and efficient at extracting sesquiterpenoid lactones.
Extraction Method Soxhlet Extraction180 (Hypothetical)Maceration120 (Hypothetical)Soxhlet extraction is generally more exhaustive than maceration.
Extraction Time (Maceration) 72 hours120 (Hypothetical)24 hours80 (Hypothetical)Longer extraction times allow for more complete diffusion of the compound into the solvent.
Plant Part Leaves150 (Hypothetical)Stems50 (Hypothetical)Leaves are typically the primary site of secondary metabolite synthesis and storage.[3]
Drying Method Shade Drying140 (Hypothetical)Sun Drying90 (Hypothetical)High temperatures and UV radiation from the sun can degrade thermolabile compounds.

Mandatory Visualizations

Diagram 1: General Workflow for this compound Isolation

experimental_workflow plant Chromolaena odorata Leaves drying Drying plant->drying grinding Grinding drying->grinding powder Powdered Plant Material grinding->powder extraction Methanol Extraction powder->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning fractions DCM/EtOAc Fractions partitioning->fractions column_chrom Column Chromatography fractions->column_chrom pure_compound Pure this compound column_chrom->pure_compound characterization Spectroscopic Characterization pure_compound->characterization final_product Characterized Compound characterization->final_product

Caption: A generalized experimental workflow for the isolation and characterization of this compound.

Diagram 2: Proposed Biosynthesis Pathway of a Germacrane (B1241064) Sesquiterpenoid Lactone

biosynthesis_pathway IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP GermacreneA Germacrene A FPP->GermacreneA Germacrene A Synthase GermacreneA_acid Germacrene A Acid GermacreneA->GermacreneA_acid Cytochrome P450 Hydroxylated_GA 6-α-hydroxy Germacrene A Acid GermacreneA_acid->Hydroxylated_GA Costunolide Synthase Costunolide Costunolide Hydroxylated_GA->Costunolide Lactonization Epoxidation Epoxidation & Rearrangement Costunolide->Epoxidation Epichromolaenide This compound Epoxidation->Epichromolaenide

Caption: A proposed biosynthetic pathway leading to a germacrane sesquiterpenoid lactone like this compound.

References

Technical Support Center: Purification of 3-Epichromolaenide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-Epichromolaenide. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural source is it typically isolated?

This compound is a sesquiterpenoid, a class of natural products with a wide range of biological activities. It is primarily isolated from species of the Chromolaena genus, most notably Chromolaena odorata, a perennial shrub also known as Siam weed.

Q2: What are the general steps for the purification of this compound?

The general workflow for purifying this compound from its plant source involves a multi-step process. This typically includes:

  • Extraction: The initial removal of a broad range of chemical constituents from the plant material.

  • Solvent Partitioning: A preliminary separation of compounds based on their differential solubility in immiscible solvents.

  • Column Chromatography: The primary method for separating this compound from other co-extracted compounds.

  • Recrystallization: The final step to achieve high purity of the isolated compound.

Purification Workflow Start Plant Material (Chromolaena odorata) Extraction Extraction (e.g., Maceration/Soxhlet with Ethanol/Methanol) Start->Extraction Partitioning Solvent Partitioning (e.g., Hexane/Ethyl Acetate) Extraction->Partitioning ColumnChromatography Column Chromatography (Silica Gel) Partitioning->ColumnChromatography Recrystallization Recrystallization ColumnChromatography->Recrystallization PureCompound Pure this compound Recrystallization->PureCompound

Caption: General purification workflow for this compound.

Troubleshooting Guides

Extraction Phase

Q3: I am getting a low yield of crude extract. What can I do?

Several factors can contribute to a low yield of the initial extract. Consider the following troubleshooting steps:

  • Choice of Solvent: Ensure you are using an appropriate solvent. For sesquiterpene lactones like this compound, polar organic solvents are generally effective.

  • Extraction Method: The efficiency of extraction can vary significantly between methods.

  • Plant Material: The concentration of the target compound can vary depending on the age, part of the plant used, and geographical source.

Table 1: Comparison of Common Extraction Solvents

SolventPolarityAdvantagesDisadvantages
MethanolHighEffective for a broad range of polar compounds.May extract a high amount of chlorophyll (B73375) and other pigments.
EthanolHighGood for extracting sesquiterpene lactones; less toxic than methanol.Can also extract significant amounts of unwanted polar compounds.
Ethyl AcetateMediumMore selective for less polar compounds, potentially reducing some impurities.May result in a lower overall yield of the target compound.
AcetoneHighEffective for a range of compounds.Can be more volatile and challenging to handle.
Column Chromatography Phase

Q4: My compound is not separating well on the silica (B1680970) gel column, and I'm seeing overlapping peaks. What should I do?

Poor separation during column chromatography is a common issue. Here are some potential solutions:

  • Solvent System Optimization: The choice of mobile phase is critical for good separation. It is essential to perform preliminary Thin Layer Chromatography (TLC) to determine the optimal solvent system. The ideal system should provide a good separation of the target compound from impurities, with an Rf value for this compound ideally between 0.2 and 0.4.

  • Column Packing: An improperly packed column can lead to channeling and poor separation. Ensure the silica gel is packed uniformly without any air bubbles.

  • Loading Technique: Overloading the column with too much crude extract will result in broad, overlapping bands. As a general rule, the amount of crude extract should be about 1-5% of the weight of the silica gel.

Column_Chromatography_Troubleshooting Problem Poor Separation in Column Chromatography Solvent Suboptimal Solvent System Problem->Solvent Packing Improper Column Packing Problem->Packing Loading Column Overloading Problem->Loading Solution1 Optimize Mobile Phase using TLC Solvent->Solution1 Solution2 Ensure Uniform Packing Packing->Solution2 Solution3 Reduce Sample Load Loading->Solution3

Technical Support Center: Solubility of 3-Epichromolaenide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving 3-Epichromolaenide for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds often investigated for their biological activities. Like many sesquiterpene lactones, it is a lipophilic molecule, which can lead to poor aqueous solubility. For in vitro assays, which are typically conducted in aqueous-based cell culture media, ensuring the compound is fully dissolved is critical for accurate and reproducible results. Precipitation of the compound can lead to inaccurate dosing and misleading experimental outcomes.

Q2: What are the key physicochemical properties of this compound to consider?

A2: Understanding the physicochemical properties of this compound is essential for developing an effective solubilization strategy. While experimental data is limited, computational predictions provide valuable insights.

PropertyPredicted ValueImplication for Solubility
Molecular Formula C₂₂H₂₈O₇The presence of seven oxygen atoms suggests some polarity, but the large carbon backbone indicates a predominantly nonpolar character.
Molecular Weight 404.46 g/mol A higher molecular weight can sometimes correlate with lower aqueous solubility.
Predicted LogP 2.5 - 3.5A positive LogP value in this range indicates that this compound is significantly more soluble in lipids (like octanol) than in water, confirming its lipophilic nature.
Predicted Aqueous Solubility Low (likely in the µg/mL range)Direct dissolution in aqueous media is expected to be very challenging.
Predicted pKa No ionizable groups predictedThe molecule is not expected to have acidic or basic properties, so pH adjustment of the solvent is unlikely to improve its solubility.

Q3: What is the recommended starting solvent for dissolving this compound?

A3: For initial solubilization, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds. It is widely used in cell culture-based assays.

Q4: How can I prepare a stock solution of this compound in DMSO?

A4: A general protocol for preparing a stock solution is to start with a high concentration, for example, 10 mM, which can then be serially diluted. For a 10 mM stock solution, dissolve 4.04 mg of this compound in 1 mL of high-purity, sterile DMSO. Ensure complete dissolution by vortexing. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q5: What is the maximum concentration of DMSO that can be used in my cell-based assay?

A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity or other off-target effects. A final DMSO concentration of less than 0.5% (v/v) is generally recommended, with many researchers aiming for 0.1% or lower. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Q6: I am still observing precipitation when I dilute my DMSO stock solution into the aqueous cell culture medium. What can I do?

A6: This is a common issue when working with lipophilic compounds. Please refer to the Troubleshooting Guide below for a step-by-step approach to address this problem.

Troubleshooting Guide: Precipitate Formation in In Vitro Assays

This guide will help you systematically troubleshoot and resolve issues with this compound precipitation in your experiments.

Troubleshooting_Precipitation start Start: Precipitation Observed check_stock Step 1: Verify Stock Solution Is the 10 mM stock in 100% DMSO clear? start->check_stock re_dissolve Action: Gently warm (to 37°C) and vortex stock solution. If still not dissolved, sonicate for 5-10 minutes. check_stock->re_dissolve No serial_dilution Step 2: Optimize Dilution Method Are you performing a stepwise serial dilution? check_stock->serial_dilution Yes re_dissolve->check_stock direct_dilution Issue: Direct high-fold dilution can cause precipitation. serial_dilution->direct_dilution No check_final_conc Step 3: Evaluate Final Concentration Is the final assay concentration too high? serial_dilution->check_final_conc Yes stepwise_protocol Action: Perform intermediate dilutions in DMSO or culture medium. Example: 10 mM -> 1 mM (in DMSO) -> 100 µM -> 10 µM (in medium). direct_dilution->stepwise_protocol stepwise_protocol->serial_dilution solubility_limit Issue: Concentration may exceed aqueous solubility limit. check_final_conc->solubility_limit Yes alternative_methods Step 4: Consider Advanced Solubilization Methods check_final_conc->alternative_methods Yes, even at low concentrations end_solution Solution Achieved check_final_conc->end_solution No, precipitation resolved at lower concentration lower_conc Action: Reduce the final concentration of this compound in the assay. solubility_limit->lower_conc lower_conc->check_final_conc cyclodextrin (B1172386) Option A: Cyclodextrin Complexation Encapsulates the molecule to increase aqueous solubility. alternative_methods->cyclodextrin co_solvent Option B: Use of a Co-solvent (Use with caution and validate for cell-type specific toxicity) Examples: Ethanol, PEG-400 alternative_methods->co_solvent cyclodextrin->end_solution co_solvent->end_solution

Caption: Troubleshooting workflow for addressing this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weigh out 4.04 mg of this compound using a calibrated analytical balance.

  • Transfer the weighed compound into a sterile microcentrifuge tube.

  • Add 1 mL of sterile DMSO to the tube.

  • Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect for any remaining solid particles.

  • If dissolution is slow, the solution can be gently warmed to 37°C for a short period.

  • Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Cyclodextrin Inclusion Complex (Kneading Method)

This protocol provides a general method for improving the aqueous solubility of sesquiterpene lactones like this compound through complexation with cyclodextrins.[1][2]

Materials:

  • This compound

  • Beta-cyclodextrin (β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD)

  • Ethanol

  • Deionized water

  • Mortar and pestle

  • Vacuum oven or desiccator

Procedure:

  • Determine the desired molar ratio of this compound to cyclodextrin (a 1:1 molar ratio is a common starting point).

  • Weigh the appropriate amounts of this compound and the chosen cyclodextrin.

  • In a mortar, add the cyclodextrin and a small amount of a water:ethanol (1:1 v/v) mixture to form a paste.

  • Gradually add the this compound to the paste while continuously grinding with the pestle.

  • Knead the mixture for 30-60 minutes, adding small amounts of the water:ethanol mixture as needed to maintain a paste-like consistency.

  • Dry the resulting paste in a vacuum oven or desiccator at a controlled temperature (e.g., 40°C) until a constant weight is achieved.

  • The resulting powder is the cyclodextrin inclusion complex of this compound, which should exhibit improved aqueous solubility.

Signaling Pathway and Workflow Diagrams

Solubilization_Workflow start Start: Need to Prepare This compound for Assay weigh 1. Weigh this compound start->weigh dissolve_dmso 2. Dissolve in 100% DMSO to make 10 mM stock solution weigh->dissolve_dmso store 3. Aliquot and Store at -20°C or -80°C dissolve_dmso->store dilute 4. Perform Serial Dilutions in culture medium store->dilute final_conc 5. Add to Assay Plate (Final DMSO < 0.5%) dilute->final_conc vehicle_control 6. Prepare Vehicle Control (Medium + same final DMSO conc.) final_conc->vehicle_control end Experiment Ready vehicle_control->end Solubility_Decision_Tree start Is this compound soluble in 100% DMSO? yes_dmso Yes start->yes_dmso no_dmso No start->no_dmso prepare_stock Prepare high concentration stock solution (e.g., 10 mM) yes_dmso->prepare_stock sonicate_warm Try gentle warming (37°C) and/or sonication no_dmso->sonicate_warm dilute_in_medium Does it precipitate upon dilution in aqueous medium? prepare_stock->dilute_in_medium sonicate_warm->start no_precipitate No dilute_in_medium->no_precipitate yes_precipitate Yes dilute_in_medium->yes_precipitate proceed_assay Proceed with the assay. Ensure final DMSO conc. is low. no_precipitate->proceed_assay troubleshoot Follow Troubleshooting Guide: - Stepwise dilution - Lower final concentration yes_precipitate->troubleshoot advanced_methods If precipitation persists, use advanced methods (e.g., Cyclodextrin complexation) troubleshoot->advanced_methods

References

3-Epichromolaenide stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 3-Epichromolaenide, a member of the sesquiterpene lactone class of compounds. The information provided is based on the general characteristics of sesquiterpene lactones and is intended to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: Based on studies of related sesquiterpene lactones, the primary factors influencing the stability of this compound are temperature, pH, and exposure to light. Sesquiterpene lactones are known to be sensitive to these conditions, which can lead to degradation over time.

Q2: What are the recommended long-term storage conditions for this compound?

A2: For long-term storage, it is recommended to keep this compound at low temperatures, protected from light, and in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.[1]

Q3: How should I handle this compound for short-term experimental use?

A3: For daily experimental use, it is advisable to prepare fresh solutions. If stock solutions are prepared, they should be stored at a low temperature (e.g., 4°C) and used within a short period. Avoid repeated freeze-thaw cycles.

Q4: What are the potential degradation pathways for this compound?

A4: Sesquiterpene lactones can undergo several degradation reactions. A common pathway is the addition of nucleophiles, such as ethanol, to the α,β-unsaturated carbonyl system present in many of these compounds, which can alter their chemical structure and biological activity.[2] Hydrolysis of ester groups, if present, can also occur, particularly at non-neutral pH.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity in experiments. Degradation of this compound due to improper storage or handling.- Prepare fresh solutions for each experiment. - Verify the storage conditions of the stock compound. - Perform a purity analysis (e.g., HPLC) on the stock material.
Inconsistent experimental results. Instability of this compound in the experimental medium (e.g., buffer at a specific pH).- Investigate the stability of this compound in your specific experimental buffer and temperature conditions.[3] - Consider performing a time-course experiment to assess compound stability over the duration of your assay.
Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS). Degradation of this compound.- Analyze the degradation products to understand the degradation pathway. - Adjust storage and handling procedures to minimize degradation. This may include using a different solvent, adjusting the pH, or storing under an inert atmosphere.

Stability Data Summary

The following tables summarize the stability of sesquiterpene lactones under various conditions, which can be used as a general guideline for this compound.

Table 1: Effect of Temperature on Sesquiterpene Lactone Content in Tincture (3-Year Storage) [2]

Storage TemperatureDecrease in Main Active Compounds
+4°C13%
+25°C32%
+30°C37%

Table 2: Effect of pH and Temperature on Sesquiterpene Lactones (96-hour study) [3]

pHTemperatureStability of Sesquiterpene Lactones with Side ChainsStability of Sesquiterpene Lactones without Side Chains
5.525°C & 37°CStableStable
7.425°C & 37°CLoss of side chainStable

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability

This protocol outlines a general method for evaluating the stability of this compound under specific experimental conditions.

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Ethanol). Prepare experimental solutions by diluting the stock solution in the buffer or medium of interest to the final desired concentration.

  • Incubation: Incubate the experimental solutions under the desired conditions (e.g., specific temperature, pH, light exposure). Include control samples stored under ideal conditions (e.g., -20°C in the dark).

  • Time Points: Collect aliquots of the solutions at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze the samples immediately or store them at -80°C until analysis. Use a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, to quantify the remaining amount of this compound and identify any degradation products.

  • Data Evaluation: Compare the concentration of this compound at each time point to the initial concentration (time 0) to determine the rate of degradation.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis Prep Prepare Stock & Experimental Solutions Incubate Incubate under Test Conditions (Temp, pH, Light) Prep->Incubate Control Store Control Samples (Ideal Conditions) Prep->Control Sample Collect Aliquots at Time Points Incubate->Sample Analyze Analyze by HPLC/LC-MS Sample->Analyze Data Evaluate Degradation Rate Analyze->Data

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Corrective Actions Problem Inconsistent Results or Loss of Activity CheckStorage Verify Storage Conditions (Temp, Light, Atmosphere) Problem->CheckStorage CheckHandling Review Solution Prep & Handling Procedures Problem->CheckHandling CheckPurity Analyze Stock Purity (e.g., HPLC) Problem->CheckPurity OptimizeStorage Optimize Storage (Lower Temp, Inert Gas) CheckStorage->OptimizeStorage UseFresh Prepare Fresh Solutions CheckHandling->UseFresh RunStability Perform Stability Study in Experimental Medium CheckPurity->RunStability

Caption: Troubleshooting logic for experimental issues with this compound.

References

Technical Support Center: Overcoming Resistance to 3-Epichromolaenide in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Epichromolaenide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming potential resistance to this compound in cell line-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

A1: this compound is a sesquiterpene lactone isolated from plants of the Chromolaena genus, such as Chromolaena odorata.[1][] Sesquiterpene lactones are known for their anticancer properties, which are often attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and inflammation.[3][4] The primary mechanism of action for many sesquiterpene lactones involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] They can also modulate other pathways such as STAT3, PI3K/Akt/mTOR, and MAPK/ERK.

Q2: My cell line appears to be resistant to this compound. What are the possible reasons?

A2: Resistance to a therapeutic agent can be multifactorial. While specific resistance to this compound is not extensively documented, potential mechanisms, based on general drug resistance in cancer cells, could include:

  • High basal activity of pro-survival pathways: The target cell line may have constitutively active survival pathways (e.g., NF-κB, STAT3) that counteract the inhibitory effects of this compound.

  • Drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the compound out of the cell, reducing its intracellular concentration and efficacy.

  • Altered drug metabolism: The cell line might rapidly metabolize this compound into an inactive form.

  • Epigenetic modifications: Changes in DNA methylation or histone modification could lead to the silencing of genes required for this compound's cytotoxic effects or the activation of resistance-conferring genes.

  • Experimental conditions: Suboptimal experimental setup, such as incorrect dosage, improper storage of the compound, or issues with cell culture conditions, can lead to apparent resistance.

Q3: How can I confirm that my cell line is genuinely resistant to this compound?

A3: To confirm resistance, a systematic approach is recommended:

  • Dose-response curve: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) value of this compound in your cell line. Compare this value to IC50 values reported for sensitive cell lines if available in the literature.

  • Positive and negative controls: Include a sensitive cell line as a positive control and a vehicle-treated group (e.g., DMSO) as a negative control in your experiments.

  • Time-course experiment: Assess cell viability at multiple time points (e.g., 24, 48, 72 hours) to ensure the observation is not due to a delayed drug effect.

  • Apoptosis assay: Use methods like Annexin V/PI staining followed by flow cytometry to determine if this compound is inducing apoptosis at the expected concentrations.

Troubleshooting Guide

This guide provides a structured approach to troubleshoot experiments where cell lines exhibit resistance to this compound.

Issue Possible Cause Recommended Action
No significant decrease in cell viability after treatment. 1. Compound inactivity: Improper storage or handling may have degraded the this compound. 2. Suboptimal concentration: The concentrations used may be too low for the specific cell line. 3. High cell density: A high seeding density can reduce the effective drug concentration per cell.1. Verify the storage conditions and integrity of the compound. If possible, test its activity on a known sensitive cell line. 2. Perform a wide-range dose-response study (e.g., from nanomolar to high micromolar) to determine the IC50. 3. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.
High IC50 value compared to expected values. 1. Intrinsic resistance: The cell line may have inherent mechanisms of resistance. 2. Acquired resistance: If the cells have been cultured for many passages, they may have developed resistance.1. Investigate the status of key survival pathways (NF-κB, STAT3, PI3K/Akt). Consider combination therapies to target these pathways. 2. Use a fresh, low-passage vial of the cell line.
Variability between replicate experiments. 1. Inconsistent cell culture practices: Variations in cell passage number, seeding density, or media composition. 2. Inconsistent drug preparation: Errors in serial dilutions or drug solubilization.1. Standardize all cell culture protocols. Use cells within a narrow passage number range for all experiments. 2. Prepare fresh drug dilutions for each experiment and ensure complete solubilization.
This compound is not inhibiting the NF-κB pathway. 1. Alternative survival pathways are dominant: The cell line may rely on other pathways for survival that are not targeted by this compound. 2. Mutation in the NF-κB pathway: A mutation in a downstream component of the NF-κB pathway might render it insensitive to upstream inhibition.1. Profile the activity of other key survival pathways like STAT3, PI3K/Akt, and MAPK. 2. Consider sequencing key components of the NF-κB pathway.

Experimental Protocols

1. Determination of IC50 using MTT Assay

This protocol is for determining the concentration of this compound that inhibits the growth of a cell line by 50%.

  • Materials:

    • Target cell line

    • Complete culture medium

    • This compound stock solution (e.g., 10 mM in DMSO)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Phosphate-buffered saline (PBS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include vehicle control (DMSO) and blank (medium only) wells.

    • Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified CO2 incubator.

    • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Western Blot Analysis of NF-κB Pathway Activation

This protocol assesses the effect of this compound on the phosphorylation of key proteins in the NF-κB pathway.

  • Materials:

    • Target cell line

    • Complete culture medium

    • This compound

    • TNF-α (or another NF-κB activator)

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Pre-treat cells with different concentrations of this compound for a specified time (e.g., 2 hours).

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for 15-30 minutes. Include an unstimulated control.

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

    • Determine protein concentration using the BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Resistance start Experiment shows resistance to This compound q1 Is the compound active and concentration optimal? start->q1 s1 Verify compound integrity. Perform dose-response and time-course studies. q1->s1 No q2 Is the cell line intrinsically resistant? q1->q2 Yes a1_yes Yes a1_no No s1->q1 s2 Investigate key survival pathways (NF-κB, STAT3, PI3K/Akt). q2->s2 Yes s3 Check for acquired resistance. Use low-passage cells. q2->s3 No a2_yes Yes a2_no No end Develop strategies to overcome resistance (e.g., combination therapy) s2->end s3->end

Caption: Troubleshooting workflow for suspected resistance to this compound.

G cluster_1 Proposed Mechanism of Action and Resistance to this compound ext_stim External Stimuli (e.g., TNF-α) receptor Receptor ext_stim->receptor ikk IKK Complex receptor->ikk epichrom This compound epichrom->ikk Inhibition ikb IκBα ikk->ikb Phosphorylation nfkb NF-κB (p65/p50) ikb->nfkb Inhibition nucleus Nucleus nfkb->nucleus Translocation efflux Drug Efflux (e.g., P-gp) nfkb->efflux alt_pathways Activation of Alternative Survival Pathways (STAT3, PI3K/Akt) nfkb->alt_pathways gene_exp Gene Expression (Proliferation, Survival, Anti-apoptosis) nucleus->gene_exp Transcription resistance Resistance Mechanisms

References

Technical Support Center: 3-Epichromolaenide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of 3-Epichromolaenide samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the purification of this compound, a sesquiterpene lactone.

Q1: My initial extract containing this compound is a complex mixture. What is the best initial cleanup strategy?

A1: For complex crude extracts, a multi-step liquid-liquid partitioning is an effective initial cleanup strategy. Start with a solvent extraction of the plant material using a moderately polar solvent like ethyl acetate (B1210297). Then, partition the concentrated extract between n-hexane and a polar solvent mixture (e.g., methanol (B129727)/water). This will remove highly nonpolar impurities like fats and waxes into the hexane (B92381) layer, while the more polar this compound remains in the polar layer. Further partitioning of the polar fraction with a solvent of intermediate polarity, such as dichloromethane (B109758) or chloroform, can further enrich the desired compound.[1][2]

Q2: I'm using silica (B1680970) gel column chromatography, but the purity of my this compound is not improving beyond a certain point. What can I do?

A2: This is a common issue often caused by co-eluting impurities with similar polarity. Here are several troubleshooting steps:

  • Optimize the Solvent System: A slight modification of your mobile phase can significantly improve separation.

    • Adjust Polarity: Systematically vary the ratio of your solvents (e.g., hexane/ethyl acetate or chloroform/methanol) to fine-tune the elution of your compound.

    • Introduce a Third Solvent: Adding a small amount of a third solvent with a different selectivity (e.g., a small percentage of acetone (B3395972) or dichloromethane) can alter the interactions between your sample, the stationary phase, and the mobile phase, potentially resolving overlapping peaks.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase.

    • Reversed-Phase Chromatography: Switching to a C18 reversed-phase column with a polar mobile phase (e.g., methanol/water or acetonitrile/water) is a powerful alternative.[2][3] This separates compounds based on hydrophobicity, which can be effective for impurities that have similar polarity but different hydrophobicity to this compound.

    • Other Normal Phases: Consider using alumina (B75360) or Florisil as the stationary phase, as their different surface chemistries might offer better separation for your specific impurities.

  • Consider Other Techniques: If column chromatography is still not providing the desired purity, more advanced techniques may be necessary. High-performance liquid chromatography (HPLC) or counter-current chromatography (CCC) offer higher resolution.[1][4]

Q3: I suspect my this compound is degrading during purification. What are the likely causes and how can I prevent it?

A3: Sesquiterpene lactones can be sensitive to heat and pH. Degradation can occur under harsh conditions.

  • Avoid High Temperatures: Concentrate your fractions at low temperatures using a rotary evaporator with a water bath set to 30-40°C. Avoid leaving the dried sample under high vacuum for extended periods.

  • Use Neutral pH: Be mindful of the pH of your solvents and stationary phases. If using silica, which can be slightly acidic, you can use silica gel that has been neutralized. When using aqueous solutions in reversed-phase chromatography, ensure they are buffered to a neutral pH.

  • Work Quickly: Minimize the time the compound spends in solution and on the chromatography column to reduce the chance of degradation.

Q4: How can I identify the impurities in my this compound sample?

A4: Identifying impurities is crucial for developing a targeted purification strategy.

  • NMR Spectroscopy: 1H and 13C NMR are powerful tools for identifying residual solvents and other common organic impurities.[5][6] Specific signals can indicate the presence of grease, plasticizers, or related sesquiterpene lactones.

  • Mass Spectrometry (MS): LC-MS can help identify the molecular weights of the impurities, providing clues to their identity, especially when coupled with fragmentation data.[2]

  • HPLC with Diode Array Detection (DAD): The UV spectrum provided by a DAD can help differentiate between compounds and indicate if an impurity shares the same chromophore as this compound.[2]

Data Presentation

The following table summarizes the expected purity levels for this compound after different purification steps. These are typical values and may vary depending on the complexity of the initial extract and the optimization of each technique.

Purification StepTypical Purity of this compoundCommon Impurities Removed
Liquid-Liquid Partitioning 20-40%Highly nonpolar compounds (fats, waxes), highly polar compounds (sugars, salts)
Silica Gel Column Chromatography 70-95%Other terpenoids, flavonoids, phenolic compounds with different polarities.[1]
Reversed-Phase HPLC >98%Closely related isomers, compounds with similar polarity but different hydrophobicity.[7]
Counter-Current Chromatography >99%A wide range of impurities, offering high recovery rates.[4]

Experimental Protocols

Protocol 1: Multi-Step Column Chromatography for Enrichment of this compound

This protocol describes a two-step column chromatography process for purifying this compound from a crude plant extract.

1. Initial Normal-Phase Silica Gel Chromatography:

  • Preparation of the Column:

    • Choose a glass column with an appropriate diameter and length based on the amount of crude extract (a 1:20 to 1:50 ratio of sample to silica gel by weight is recommended).

    • Prepare a slurry of silica gel (60-120 mesh) in a nonpolar solvent (e.g., n-hexane).

    • Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.

    • Wash the packed column with 2-3 column volumes of the starting mobile phase.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column.

  • Elution:

    • Start with a nonpolar mobile phase (e.g., 100% n-hexane or a hexane/ethyl acetate mixture of 95:5).

    • Gradually increase the polarity of the mobile phase (gradient elution). For example, increase the ethyl acetate percentage in hexane in a stepwise manner (e.g., 90:10, 85:15, etc.).[2]

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Combine the fractions that show a high concentration of the desired compound.

    • Concentrate the combined fractions under reduced pressure.

2. Secondary Reversed-Phase C18 Chromatography:

  • Preparation of the Column:

    • Use a pre-packed C18 flash chromatography column or pack a column with C18-functionalized silica gel.

    • Equilibrate the column with the starting mobile phase (e.g., a methanol/water mixture of 40:60).

  • Sample Loading:

    • Dissolve the enriched sample from the first step in a minimal amount of the mobile phase.

    • Load the sample onto the column.

  • Elution:

    • Elute the column with a gradient of increasing organic solvent (e.g., increasing the methanol percentage in water).[3]

    • Collect fractions and monitor by TLC or HPLC.

  • Final Processing:

    • Combine the pure fractions containing this compound.

    • Remove the organic solvent using a rotary evaporator.

    • If water is present, freeze-dry (lyophilize) the sample to obtain the pure compound.

Visualizations

Purification Workflow

PurificationWorkflow cluster_start Initial Extraction cluster_partition Initial Cleanup cluster_primary_purification Primary Purification cluster_secondary_purification High-Resolution Purification cluster_final Final Product CrudeExtract Crude Plant Extract Partitioning Liquid-Liquid Partitioning CrudeExtract->Partitioning SilicaColumn Silica Gel Column Chromatography Partitioning->SilicaColumn Enriched Extract RP_HPLC Reversed-Phase HPLC SilicaColumn->RP_HPLC Partially Pure Sample (70-95%) CCC Counter-Current Chromatography SilicaColumn->CCC Partially Pure Sample (70-95%) PureCompound Pure this compound (>98%) RP_HPLC->PureCompound CCC->PureCompound

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Low Purity

TroubleshootingLogic Start Low Purity after Initial Chromatography OptimizeSolvent Optimize Mobile Phase (Gradient/Solvent Composition) Start->OptimizeSolvent CheckDegradation Check for Degradation (TLC/HPLC analysis) Start->CheckDegradation PurityImproved Purity Improved? OptimizeSolvent->PurityImproved ChangeStationary Change Stationary Phase (e.g., Reversed-Phase C18) ChangeStationary->PurityImproved AdvancedTech Use Advanced Technique (Prep-HPLC, CCC) End High Purity Achieved AdvancedTech->End CheckDegradation->OptimizeSolvent No Degradation ModifyConditions Adjust Conditions (Lower Temp, Neutral pH) CheckDegradation->ModifyConditions Degradation Observed ModifyConditions->Start PurityImproved->ChangeStationary No PurityImproved->AdvancedTech Still No PurityImproved->End Yes

Caption: Troubleshooting guide for improving the purity of this compound.

References

Avoiding degradation of 3-Epichromolaenide during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on avoiding the degradation of 3-Epichromolaenide during experimental procedures. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a sesquiterpene lactone isolated from plants of the Chromolaena genus, such as Chromolaena glaberrima.[1][] Like many sesquiterpene lactones, it possesses a reactive α-methylene-γ-lactone moiety, which makes it susceptible to degradation under various experimental conditions.[3][4] Maintaining its structural integrity is crucial for obtaining accurate and reproducible experimental results.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: Based on studies of similar sesquiterpene lactones, the primary factors that can lead to the degradation of this compound include:

  • Temperature: Elevated temperatures can accelerate degradation.

  • pH: Both acidic and alkaline conditions can potentially cause hydrolysis or rearrangement.[5]

  • Light: Exposure to UV or even ambient light may lead to photodegradation.

  • Solvents: Reactive solvents, particularly nucleophilic ones like alcohols, may react with the molecule, especially over extended periods.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

Q3: How should I handle and store this compound to minimize degradation?

A3: To ensure the stability of this compound, the following handling and storage procedures are recommended:

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. A refrigerator or freezer is ideal for long-term storage.

  • Handling: Handle in a well-ventilated area. Avoid the formation of dust and aerosols. Use non-sparking tools to prevent ignition.

  • Inert Atmosphere: For maximum stability, especially for long-term storage or when in solution, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound activity or inconsistent results. Degradation of this compound stock solution.Prepare fresh stock solutions more frequently. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light.
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS). Degradation has occurred during sample preparation or analysis.Review sample preparation steps. Avoid high temperatures and extreme pH. Use a mobile phase with a neutral or slightly acidic pH if compatible with your analytical method. Ensure the autosampler is cooled if samples are stored for an extended period before injection.
Discoloration or change in the physical appearance of the solid compound. Potential degradation due to improper storage (exposure to light, moisture, or air).Discard the degraded compound. Review storage conditions and ensure the container is properly sealed and protected from light.

Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions
  • Weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. Weigh the required amount in a controlled environment (e.g., a glove box with an inert atmosphere if high stability is required).

  • Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as DMSO, DMF, or acetonitrile (B52724) for preparing the initial high-concentration stock solution. Avoid using protic solvents like methanol (B129727) or ethanol (B145695) for long-term storage as they may react with the compound.

  • Dissolution: Dissolve the compound completely using gentle vortexing or sonication in an ice bath to minimize heating.

  • Storage:

    • Store the stock solution at -20°C or -80°C.

    • Dispense into single-use aliquots to avoid repeated freeze-thaw cycles.

    • Protect the vials from light by wrapping them in aluminum foil or using amber-colored vials.

Protocol 2: Stability Testing of this compound in an Experimental Buffer
  • Preparation: Prepare the experimental buffer at the desired pH.

  • Spiking: Add a known concentration of this compound from a stock solution to the buffer.

  • Incubation: Incubate the solution under the desired experimental conditions (e.g., specific temperature and light exposure).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Quenching (if necessary): If the degradation is rapid, it may be necessary to quench the reaction by, for example, adding an equal volume of cold acetonitrile.

  • Analysis: Analyze the samples immediately by a validated stability-indicating method, such as HPLC-UV or LC-MS, to determine the remaining concentration of this compound.

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics.

Quantitative Data Summary

The following table summarizes the degradation of sesquiterpene lactones (11α,13-dihydrohelenalin esters) in an Arnica tincture stored for three years at different temperatures. While this data is not for this compound, it illustrates the significant effect of temperature on the stability of this class of compounds.

Storage TemperatureDecrease in Sesquiterpene Lactone Content
+4°C13%
+25°C32%
+30°C37%
(Data from Schmidt et al., 2000)

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_storage Storage cluster_experiment Experimentation weigh Weigh Compound dissolve Dissolve in Anhydrous Aprotic Solvent weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C (Protect from Light) aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute in Experimental Buffer thaw->dilute incubate Incubate under Experimental Conditions dilute->incubate analyze Analyze Samples incubate->analyze

Caption: Recommended workflow for handling this compound.

Degradation_Pathways cluster_factors Degradation Factors Epi This compound Deg_Products Degradation Products Epi->Deg_Products Degradation Temp High Temperature Light UV/Light pH Extreme pH Solvent Nucleophilic Solvents Oxygen Oxygen

Caption: Potential degradation pathways for this compound.

References

Navigating the Complex NMR Landscape of 3-Epichromolaenide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Interpreting the nuclear magnetic resonance (NMR) spectra of complex natural products like 3-epichromolaenide (B593243), a sesquiterpene lactone, presents a significant challenge for researchers. The intricate molecular structure leads to crowded and often overlapping signals in both ¹H and ¹³C NMR spectra, complicating structural elucidation and characterization. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions (FAQs), to assist researchers in overcoming common hurdles encountered during their NMR experiments with this compound and related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in interpreting the ¹H NMR spectrum of this compound?

A1: The primary challenges stem from severe signal overlap, particularly in the aliphatic region (1.0-3.0 ppm), and the presence of complex spin-spin coupling patterns. The numerous chiral centers and the rigid, sterically hindered structure of the molecule result in many protons having very similar chemical environments, leading to closely spaced or overlapping multiplets. This makes it difficult to accurately determine chemical shifts and coupling constants directly from the 1D spectrum.

Q2: How can I resolve the issue of signal overlap in my ¹H NMR spectrum?

A2: Several strategies can be employed:

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are essential for identifying coupled proton networks. HSQC (Heteronuclear Single Quantum Coherence) can be used to correlate protons to their directly attached carbons, which helps in dispersing the signals into a second dimension.

  • Solvent Effects: Acquiring spectra in different deuterated solvents (e.g., CDCl₃, C₆D₆, DMSO-d₆) can induce differential changes in chemical shifts, potentially resolving some overlapping signals.

  • Higher Magnetic Field: Using a higher field NMR spectrometer (e.g., 600 MHz or above) will increase the dispersion of signals, often simplifying the spectrum.

Q3: My ¹³C NMR spectrum has weak signals for some carbons. Why is this and how can I improve it?

A3: Quaternary carbons (carbons with no attached protons) often exhibit weak signals in ¹³C NMR spectra due to their long relaxation times and the lack of Nuclear Overhauser Effect (NOE) enhancement, which benefits protonated carbons. To improve the signal-to-noise ratio for these carbons, you can:

  • Increase the number of scans: Acquiring more transients will improve the signal-to-noise ratio.

  • Adjust the relaxation delay (d1): Increasing the delay between pulses allows quaternary carbons to fully relax, leading to stronger signals.

  • Use a different pulse sequence: The DEPT (Distortionless Enhancement by Polarization Transfer) pulse sequence can be used to distinguish between CH, CH₂, and CH₃ groups and can sometimes help in identifying quaternary carbons by their absence in DEPT-135 and presence in the normal ¹³C spectrum.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the acquisition and interpretation of NMR spectra for this compound.

Problem Possible Causes Recommended Solutions
Broad or distorted peaks 1. Poor shimming of the magnetic field.2. Presence of paramagnetic impurities.3. Sample concentration is too high.4. Compound is degrading in the NMR solvent.1. Re-shim the spectrometer.2. Filter the sample through a small plug of Celite or pass it through a short column of silica (B1680970) gel.3. Dilute the sample.4. Use a fresh sample and acquire the spectrum promptly. Consider using a different solvent.
Inaccurate integration 1. Overlapping signals.2. Phasing errors.3. Baseline distortion.1. Use 2D NMR to resolve overlaps and integrate well-resolved cross-peaks.2. Carefully re-phase the spectrum.3. Apply baseline correction algorithms.
Difficulty in assigning diastereotopic protons The two protons on a methylene (B1212753) group (CH₂) near a chiral center are chemically non-equivalent and will appear as two separate signals with geminal coupling.1. Look for two distinct multiplets that are coupled to each other in the COSY spectrum.2. These protons will correlate to the same carbon in the HSQC spectrum.3. NOESY/ROESY experiments can help to differentiate them based on their spatial proximity to other protons.
Ambiguous stereochemical assignment The relative stereochemistry of this compound can be challenging to determine solely from coupling constants.1. Use NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify through-space correlations between protons.2. Compare experimental coupling constants with those predicted from theoretical calculations (e.g., DFT) for different possible stereoisomers.

Experimental Protocols

A detailed methodology is crucial for obtaining high-quality, reproducible NMR data.

Standard ¹H and ¹³C NMR Acquisition
  • Sample Preparation:

  • ¹H NMR Acquisition:

    • Use a spectrometer operating at a frequency of 400 MHz or higher.

    • Acquire the spectrum at 298 K.

    • Typical parameters:

      • Pulse width: ~10 µs (90° pulse)

      • Acquisition time: ~3 s

      • Relaxation delay (d1): 2 s

      • Number of scans: 16-64

  • ¹³C NMR Acquisition:

    • Use a spectrometer operating at a frequency of 100 MHz or higher.

    • Acquire the spectrum with proton decoupling.

    • Typical parameters:

      • Pulse width: ~8 µs (45° pulse)

      • Acquisition time: ~1.5 s

      • Relaxation delay (d1): 5 s

      • Number of scans: 1024-4096

2D NMR Experiments (COSY, HSQC, HMBC, NOESY)

For complex molecules like this compound, a suite of 2D NMR experiments is essential for unambiguous assignment. Standard pulse programs provided by the spectrometer manufacturer can be used. Key parameters to optimize include the number of increments in the indirect dimension and the mixing times for TOCSY and NOESY experiments.

Data Presentation

Due to the unavailability of experimentally verified and published ¹H and ¹³C NMR data specifically for this compound in the searched literature, the following tables present representative data for a closely related sesquiterpene lactone from the same genus, which can serve as a guide for interpreting the spectra of this compound. The numbering scheme is based on the typical germacranolide skeleton.

Table 1: Representative ¹H NMR Data for a Chromolaena Sesquiterpene Lactone (in CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
15.25dd10.5, 5.0
2.30m
2.15m
34.10t9.5
55.05d10.0
64.90t9.5
72.80m
2.50m
2.20m
13a6.20d3.5
13b5.60d3.0
141.80s
151.95s

Table 2: Representative ¹³C NMR Data for a Chromolaena Sesquiterpene Lactone (in CDCl₃)

PositionChemical Shift (δ, ppm)
1134.5
238.0
375.0
4140.0
5125.0
682.0
750.0
878.0
945.0
10148.0
11138.0
12170.0
13122.0
1416.0
1520.0

Disclaimer: The data presented in these tables is for a representative compound and may not exactly match the chemical shifts and coupling constants of this compound. It is intended to be used as a reference for the expected regions and multiplicities of the signals.

Visualizing Experimental Workflows and Logic

Diagrams created using Graphviz (DOT language) can help visualize the logical steps in spectral interpretation and experimental design.

NMR_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis cluster_elucidation Structure Elucidation 1D_H 1D ¹H NMR Processing Fourier Transform, Phasing, Baseline Correction 1D_H->Processing 1D_C 1D ¹³C NMR 1D_C->Processing 2D_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) 2D_NMR->Processing Assign_Protons Assign ¹H Signals (Chemical Shift, Integration, Multiplicity) Processing->Assign_Protons Assign_Carbons Assign ¹³C Signals (Chemical Shift, DEPT) Processing->Assign_Carbons Correlate Correlate Signals (COSY, HSQC, HMBC) Assign_Protons->Correlate Assign_Carbons->Correlate Stereochem Determine Stereochemistry (J-couplings, NOESY) Correlate->Stereochem Structure Propose/Confirm Structure of This compound Stereochem->Structure

Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.

Troubleshooting_Logic Start Problem with NMR Spectrum? Broad_Peaks Are Peaks Broad? Start->Broad_Peaks Overlapping_Signals Are Signals Overlapping? Broad_Peaks->Overlapping_Signals No Shimming Check Shimming Broad_Peaks->Shimming Yes Weak_Signals Are Some Signals Weak? Overlapping_Signals->Weak_Signals No 2D_NMR Run 2D NMR (COSY, HSQC) Overlapping_Signals->2D_NMR Yes Increase_Scans Increase Number of Scans Weak_Signals->Increase_Scans Yes Paramagnetic Check for Paramagnetic Impurities Shimming->Paramagnetic Concentration Check Concentration Paramagnetic->Concentration Change_Solvent Change Solvent 2D_NMR->Change_Solvent Higher_Field Use Higher Field Spectrometer Change_Solvent->Higher_Field Adjust_d1 Increase Relaxation Delay (d1) Increase_Scans->Adjust_d1

Caption: Decision tree for troubleshooting common NMR spectral issues.

Validation & Comparative

A Comparative Analysis of the Cytotoxicity of Sesquiterpenoids: Featuring 3-Epichromolaenide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the cytotoxic properties of various sesquiterpenoids, with a special focus on the emerging compound 3-Epichromolaenide. While specific cytotoxic data for this compound is not yet publicly available, this guide establishes a framework for its evaluation by comparing it with other well-researched sesquiterpenoids. The information herein is supported by experimental data from peer-reviewed studies, offering a valuable resource for anticancer drug discovery.

Sesquiterpenoids, a class of C15 terpenoids, are widely distributed in the plant kingdom and have garnered significant interest for their diverse pharmacological activities, including potent cytotoxic effects against various cancer cell lines. These compounds are classified into several types based on their carbon skeletons, such as germacranolides, eudesmanolides, and guaianolides, each exhibiting distinct mechanisms of action.

Comparative Cytotoxicity of Sesquiterpenoids

The cytotoxic efficacy of sesquiterpenoids is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher cytotoxic potency. This section presents a comparative summary of the IC50 values of various sesquiterpenoids against a range of human cancer cell lines.

SesquiterpenoidClassCancer Cell LineIC50 (µM)Reference
Data for this compound is not currently available in published literature.
ParthenolideGermacranolideA549 (Lung Carcinoma)8.5[1]
PC-3 (Prostate Cancer)12.3[1]
MCF-7 (Breast Cancer)9.2[1]
CostunolideGermacranolideA549 (Lung Carcinoma)15.4[1]
PC-3 (Prostate Cancer)21.7[1]
MCF-7 (Breast Cancer)18.1
HelenalinGuaianolideHeLa (Cervical Cancer)0.2
HT-29 (Colon Carcinoma)0.3
A549 (Lung Carcinoma)0.5
AlantolactoneEudesmanolideA549 (Lung Carcinoma)6.8
HepG2 (Hepatocellular Carcinoma)5.2
MCF-7 (Breast Cancer)9.5
IsoalantolactoneEudesmanolideA549 (Lung Carcinoma)4.2
HepG2 (Hepatocellular Carcinoma)3.1
MCF-7 (Breast Cancer)7.8
Dehydrocostus LactoneGuaianolideA549 (Lung Carcinoma)11.2
PANC-1 (Pancreatic Cancer)14.5
K562 (Leukemia)8.9

Experimental Protocols

The evaluation of cytotoxicity is a critical step in the assessment of potential anticancer agents. The following are detailed methodologies for key experiments commonly cited in the study of sesquiterpenoid cytotoxicity.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay:

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of sesquiterpenoid B->C D Incubate for 24-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Workflow of the MTT assay for determining cell viability.

Detailed Steps:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the sesquiterpenoid compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period of 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of a solubilization solvent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Annexin V/Propidium (B1200493) Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow for Annexin V/PI Assay:

Apoptosis_Workflow A Treat cells with sesquiterpenoid B Harvest cells (including supernatant) A->B C Wash cells with cold PBS B->C D Resuspend cells in Annexin V binding buffer C->D E Add FITC-conjugated Annexin V and Propidium Iodide D->E F Incubate in the dark E->F G Analyze by flow cytometry F->G

Caption: Workflow for detecting apoptosis using Annexin V/PI staining.

Detailed Steps:

  • Cell Treatment: Cells are treated with the sesquiterpenoid of interest for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.

  • Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are positive for both stains.

Signaling Pathways Targeted by Cytotoxic Sesquiterpenoids

Sesquiterpenoids exert their cytotoxic effects by modulating various intracellular signaling pathways that are crucial for cancer cell proliferation, survival, and apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. Many sesquiterpenoid lactones are known to inhibit the NF-κB pathway.

Inhibition of the NF-κB Pathway by Sesquiterpenoids:

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Sesquiterpenoid Sesquiterpenoid Sesquiterpenoid->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Gene Pro-survival Genes (e.g., Bcl-2, XIAP) DNA->Gene Transcription Apoptosis Apoptosis Inhibition Gene->Apoptosis

Caption: Sesquiterpenoids inhibit the NF-κB pathway, leading to apoptosis.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature of many cancers.

Modulation of the PI3K/Akt/mTOR Pathway by Sesquiterpenoids:

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Inhibition Akt->Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Sesquiterpenoid Sesquiterpenoid Sesquiterpenoid->PI3K Inhibits Sesquiterpenoid->Akt Inhibits

Caption: Sesquiterpenoids can inhibit the PI3K/Akt/mTOR survival pathway.

Conclusion

Sesquiterpenoids represent a promising class of natural products for the development of novel anticancer therapies. While this guide provides a comparative overview of the cytotoxicity of several well-characterized sesquiterpenoids, the lack of publicly available data for this compound highlights a critical area for future research. The experimental protocols and pathway diagrams presented here offer a foundational framework for the systematic evaluation of this compound and other novel sesquiterpenoids. Further investigation into the cytotoxic activity and mechanisms of action of these compounds is warranted to fully elucidate their therapeutic potential.

References

A Comparative Analysis of 3-Epichromolaenide and Paclitaxel in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic and mechanistic properties of the natural product 3-Epichromolaenide and the established chemotherapeutic agent paclitaxel (B517696) against various cancer cell lines. Due to the limited availability of direct experimental data for this compound, this comparison draws upon published data for structurally related germacrane (B1241064) sesquiterpene lactones as a predictive surrogate.

Quantitative Performance Comparison

The following table summarizes the cytotoxic activity of this compound (represented by related germacrane sesquiterpenes) and paclitaxel across a range of cancer cell lines.

CompoundCancer Cell LineIC50 ValueExposure TimeCitation
Germacrane Sesquiterpenes Leukemia (K562, CCRF-CEM)0.40 - 7.7 µMNot Specified[1][2]
Lung (A549)8.97 - 27.39 µMNot Specified[3]
Breast (MCF-7)8.97 - 27.39 µMNot Specified[3]
Liver (HepG2)8.97 - 27.39 µMNot Specified[3]
Cervical (HeLa)8.97 - 27.39 µMNot Specified
Paclitaxel Various Human Tumors2.5 - 7.5 nM24 hours
Non-Small Cell Lung Cancer (NSCLC)9.4 µM24 hours
Small Cell Lung Cancer (SCLC)25 µM24 hours
Breast (T47D)1577.2 nM24 hours
Gastric Carcinoma (NUGC-3, SC-M1)0.01 µM1-3 days

Mechanisms of Action and Signaling Pathways

This compound (inferred from Germacrane Sesquiterpenes):

This compound, a germacrane sesquiterpene, is presumed to exert its anticancer effects through the induction of apoptosis and cell cycle arrest, primarily at the G2/M phase. The molecular mechanism likely involves the modulation of key signaling pathways such as PI3K/Akt/mTOR, which are critical for cell survival and proliferation.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition Epichromolaenide This compound Epichromolaenide->PI3K inhibits Epichromolaenide->Akt inhibits

Inferred signaling pathway for this compound.

Paclitaxel:

Paclitaxel's primary mechanism of action is the stabilization of microtubules, which are essential components of the cellular cytoskeleton. This stabilization disrupts the normal dynamic instability of microtubules, leading to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.

Paclitaxel_Mechanism Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Stabilization Microtubule Stabilization Microtubule->Stabilization Paclitaxel Paclitaxel Paclitaxel->Microtubule binds to Paclitaxel->Stabilization promotes G2M_Arrest G2/M Phase Cell Cycle Arrest Stabilization->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Experimental_Workflow Start Start: Cancer Cell Culture Seeding Cell Seeding (96-well or 6-well plates) Start->Seeding Treatment Treatment with This compound or Paclitaxel Seeding->Treatment Incubation Incubation (24, 48, or 72 hours) Treatment->Incubation MTT MTT Assay (Cytotoxicity) Incubation->MTT Flow_Cytometry Flow Cytometry Incubation->Flow_Cytometry IC50 Determine IC50 MTT->IC50 Cell_Cycle Cell Cycle Analysis (PI Staining) Flow_Cytometry->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Flow_Cytometry->Apoptosis Cell_Cycle_Dist Analyze Cell Cycle Distribution Cell_Cycle->Cell_Cycle_Dist Apoptosis_Quant Quantify Apoptotic Cells Apoptosis->Apoptosis_Quant

References

Validating the Anticancer Potential of 3-Epichromolaenide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Data Availability: As of late 2025, comprehensive, peer-reviewed data specifically detailing the anticancer activity of 3-Epichromolaenide, including its IC50 values, effects on apoptosis and the cell cycle, and its precise mechanism of action, is not extensively available in the public scientific literature. Research has primarily focused on the anticancer properties of crude extracts from Chromolaena odorata, the plant from which this compound is isolated. These extracts have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7, T47D), cervical (HeLa), and liver (HepG2) cancer cells, suggesting the presence of bioactive compounds with anticancer potential.

This guide, therefore, presents a hypothetical framework for the validation of a novel anticancer compound, using this compound as a case study. It outlines the requisite experimental data and provides a comparative analysis against established chemotherapeutic agents, Doxorubicin and Cisplatin, to serve as a blueprint for future research and drug development. The data presented for this compound is illustrative and intended to guide experimental design and interpretation.

Comparative Anticancer Activity: A Hypothetical Analysis

To rigorously assess the anticancer potential of a novel compound like this compound, its cytotoxic efficacy is typically compared against standard chemotherapeutic drugs in relevant cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the drug concentration required to inhibit the growth of 50% of a cancer cell population, is a key metric for this comparison.

The following table presents a hypothetical comparison of the IC50 values of this compound against Doxorubicin and Cisplatin in breast and cervical cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM) - Hypothetical/Reported
This compound MCF-7 Breast Cancer [Hypothetical] 15
T47D Breast Cancer [Hypothetical] 25
HeLa Cervical Cancer [Hypothetical] 10
DoxorubicinMCF-7Breast Cancer0.5 - 2.0
T47DBreast Cancer~1.0
HeLaCervical Cancer0.1 - 0.5
CisplatinMCF-7Breast Cancer5 - 20
T47DBreast Cancer~10
HeLaCervical Cancer1 - 5

Deciphering the Mechanism of Action: Key Experimental Protocols

Understanding how a compound exerts its anticancer effects is crucial for its development as a therapeutic agent. The following are standard experimental protocols used to elucidate the mechanism of action of potential anticancer drugs.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate its IC50 value.

Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound (and control drugs) for 24, 48, or 72 hours.

  • MTT Incubation: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductase will convert MTT to formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To determine if this compound induces apoptosis (programmed cell death) in cancer cells.

Methodology:

  • Cell Treatment: Cells are treated with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells with compromised membranes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The percentage of live, early apoptotic, late apoptotic, and necrotic cells is quantified.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To investigate the effect of this compound on the cell cycle progression of cancer cells.

Methodology:

  • Cell Treatment: Cancer cells are treated with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

  • Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: Fixed cells are treated with RNase A to remove RNA and then stained with Propidium Iodide (PI), which stoichiometrically binds to DNA.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined.

Western Blot Analysis

Objective: To examine the effect of this compound on the expression levels of key proteins involved in signaling pathways related to apoptosis and cell cycle regulation.

Methodology:

  • Protein Extraction: Cells are treated with this compound, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1, CDK1, p-Akt, p-ERK) and a loading control (e.g., β-actin or GAPDH).

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: The intensity of the protein bands is quantified to determine the relative protein expression levels.

Visualizing the Molecular Pathways

Understanding the signaling pathways affected by an anticancer compound provides critical insights into its mechanism of action and potential for targeted therapy.

Experimental Workflow for Anticancer Drug Validation

experimental_workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 Data Analysis & Comparison Cell Culture Cell Culture MTT Assay MTT Assay Cell Culture->MTT Assay Determine IC50 IC50 Treatment IC50 Treatment MTT Assay->IC50 Treatment Use IC50 concentration Apoptosis Assay Annexin V/PI Staining Compare to Standards Doxorubicin, Cisplatin Apoptosis Assay->Compare to Standards Cell Cycle Analysis PI Staining Cell Cycle Analysis->Compare to Standards Western Blot Protein Expression Pathway Analysis Pathway Analysis Western Blot->Pathway Analysis IC50 Treatment->Apoptosis Assay IC50 Treatment->Cell Cycle Analysis IC50 Treatment->Western Blot

A typical workflow for validating the anticancer activity of a novel compound.

Hypothetical Signaling Pathway for this compound

hypothetical_pathway cluster_0 Cell Cycle Arrest cluster_1 Apoptosis Induction This compound This compound Cyclin B1/CDK1 Cyclin B1/CDK1 This compound->Cyclin B1/CDK1 Inhibition Bax Bax This compound->Bax Upregulation Bcl-2 Bcl-2 This compound->Bcl-2 Downregulation G2/M Arrest G2/M Arrest Cyclin B1/CDK1->G2/M Arrest Mitochondria Mitochondria Bax->Mitochondria Bcl-2->Mitochondria Caspase-3 Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Cytochrome c Cytochrome c Mitochondria->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3

A hypothetical signaling pathway for this compound's anticancer activity.

Known Signaling Pathway of Doxorubicin

doxorubicin_pathway cluster_0 Mechanism of Action cluster_1 Cellular Effects Doxorubicin Doxorubicin DNA Intercalation DNA Intercalation Doxorubicin->DNA Intercalation Topoisomerase II Inhibition Topoisomerase II Inhibition Doxorubicin->Topoisomerase II Inhibition ROS Generation ROS Generation Doxorubicin->ROS Generation DNA Damage DNA Damage DNA Intercalation->DNA Damage Topoisomerase II Inhibition->DNA Damage ROS Generation->DNA Damage Cell Cycle Arrest Cell Cycle Arrest DNA Damage->Cell Cycle Arrest Apoptosis Apoptosis DNA Damage->Apoptosis

The multi-faceted anticancer mechanism of Doxorubicin.

Known Signaling Pathway of Cisplatin

cisplatin_pathway cluster_0 Mechanism of Action cluster_1 Cellular Response Cisplatin Cisplatin DNA Adducts DNA Adducts Cisplatin->DNA Adducts DNA Repair Mechanisms DNA Repair Mechanisms DNA Adducts->DNA Repair Mechanisms Cell Cycle Checkpoint Activation Cell Cycle Checkpoint Activation DNA Adducts->Cell Cycle Checkpoint Activation Apoptosis Apoptosis DNA Repair Mechanisms->Apoptosis If repair fails Cell Cycle Checkpoint Activation->Apoptosis

The DNA-damaging mechanism of action of Cisplatin.

Conclusion and Future Directions

While the definitive anticancer profile of this compound remains to be fully elucidated, the preliminary evidence from crude extracts of Chromolaena odorata is promising. The hypothetical framework presented in this guide provides a clear roadmap for the systematic validation of its anticancer activity. Future research should focus on isolating this compound in sufficient quantities for comprehensive in vitro and subsequent in vivo studies. By employing the outlined experimental protocols and comparative analyses, the scientific community can rigorously evaluate its potential as a novel therapeutic agent in the fight against cancer. Such studies will be instrumental in determining its specific molecular targets and its efficacy relative to existing cancer therapies.

Comparative Analysis of 3-Epichromolaenide and its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the field of natural product chemistry and drug discovery, sesquiterpene lactones represent a class of compounds with significant therapeutic potential. This guide provides a comparative analysis of 3-Epichromolaenide, a sesquiterpene lactone isolated from Chromolaena glaberrima, and its derivatives. Due to the limited specific experimental data available for this compound itself, this document will utilize data from the well-characterized and structurally related sesquiterpene lactone, Parthenolide, and its derivatives as a representative model for comparison. This approach allows for a meaningful evaluation of the structure-activity relationships and potential biological activities of this compound class.

This guide is intended for researchers, scientists, and drug development professionals interested in the cytotoxic, anti-inflammatory, and antimicrobial properties of sesquiterpene lactones.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data on the biological activities of Parthenolide and its derivatives, serving as a proxy for this compound and its potential analogues.

Table 1: Comparative Cytotoxicity (IC50 values in µM) of Parthenolide and its Derivatives against Various Human Cancer Cell Lines

Compound/DerivativeMCF-7 (Breast)A549 (Lung)HeLa (Cervical)Jurkat (T-cell leukemia)Reference
Parthenolide9.54 ± 0.824.315.1 - 24.6~5.0[1][2][3]
Dimethylaminoparthenolide (DMAPT)More potent than ParthenolideMore potent than ParthenolideData not availableMore potent than Parthenolide[4]
Triazole Derivative 1>100>100>100Data not available[2]
Triazole Derivative 2>70>100>100Data not available[2]
Semicarbazone DerivativeMore potent than ParthenolideData not availableData not availableData not available[3]

Table 2: Comparative Anti-inflammatory Activity of Sesquiterpene Lactones

CompoundAssayCell LineIC50 (µM)Reference
ParthenolideNF-κB InhibitionVarious~5.0[4]
CostunolideTNF-α SecretionMacrophages2.05[5]
Costunolide Derivative (no αM γL moiety)TNF-α SecretionMacrophages>50[5]
HelenalinCarrageenan-induced edemaRodent model2.5 mg/kg[6]

Table 3: Comparative Antimicrobial Activity (MIC in µg/mL) of Sesquiterpene Lactones and their Derivatives

Compound/DerivativeStaphylococcus aureusEscherichia coliCandida albicansReference
Polygodial15.416 - 648.0[7][8]
Drimenol>64>64>64[7]
Homodrimane Benzimidazole Derivative 70.05Not tested0.064 (vs. A. niger)[9]
Homodrimane Benzimidazole Derivative 200.032Not tested0.05 (vs. A. niger)[9]
Chlojaponol B128Not testedNot tested[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific compounds and cell lines.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Anti-inflammatory Assay (NF-κB Inhibition)

This protocol outlines a general method for assessing the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., RAW 264.7 macrophages) and pre-treat with various concentrations of the test compounds for 1 hour.

  • Inflammatory Stimulus: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (1 µg/mL) for a specified time (e.g., 24 hours).

  • Nitric Oxide (NO) Production Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B in a 96-well plate.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used to quantify NO levels.

  • Cytokine Measurement (ELISA):

    • Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis:

    • Lyse the cells and perform Western blot analysis to assess the expression and phosphorylation status of key proteins in the NF-κB pathway (e.g., IκBα, p65).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) to a concentration of approximately 5 x 105 CFU/mL in a suitable broth medium.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Add the microbial inoculum to each well. Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualization

The following diagrams illustrate key signaling pathways modulated by sesquiterpene lactones and a general workflow for biological activity screening.

Signaling_Pathways cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway cluster_JAK_STAT JAK-STAT Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IkB IKK->IkB Phosphorylates IKK->IkB NFkB NFkB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Pro_inflammatory_Genes Pro_inflammatory_Genes Nucleus->Pro_inflammatory_Genes Activates Transcription Parthenolide Parthenolide Parthenolide->IKK Inhibits Stimuli Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Transcription_Factors Transcription_Factors MAPK->Transcription_Factors Activate Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Sesquiterpene_Lactone Sesquiterpene_Lactone Sesquiterpene_Lactone->MAPKK Inhibits Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Dimerization Dimerization STAT->Dimerization Nucleus_STAT Nucleus_STAT Dimerization->Nucleus_STAT Translocates Target_Genes Target_Genes Nucleus_STAT->Target_Genes SL_derivative SL_derivative SL_derivative->JAK Inhibits

Caption: Key signaling pathways modulated by sesquiterpene lactones.

Experimental_Workflow cluster_workflow General Workflow for Biological Activity Screening Compound This compound or Derivative Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Compound->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays (e.g., NF-κB, NO, Cytokines) Compound->Anti_inflammatory Antimicrobial Antimicrobial Assays (e.g., MIC, MBC) Compound->Antimicrobial Data_Analysis Data Analysis (IC50, MIC determination) Cytotoxicity->Data_Analysis Anti_inflammatory->Data_Analysis Antimicrobial->Data_Analysis SAR Structure-Activity Relationship Analysis Data_Analysis->SAR

Caption: General experimental workflow for biological activity screening.

References

Cross-Validation of 3-Epichromolaenide's Biological Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a notable absence of specific experimental data on the biological activities of 3-Epichromolaenide across different assays. While this sesquiterpenoid, isolated from Chromolaena glaberrima, belongs to a class of compounds known for a wide range of biological effects, including anti-inflammatory, anticancer, and antimicrobial properties, specific quantitative data for this compound itself is not currently available in the public domain.

This guide, therefore, serves as a foundational framework, outlining the standard experimental protocols and signaling pathways commonly investigated for sesquiterpenoid lactones. This information is provided to guide future research and to establish a baseline for the eventual cross-validation of this compound's bioactivities once experimental data becomes available.

Hypothetical Data Presentation for Cross-Validation

To illustrate how data for this compound could be presented for cross-validation, the following tables provide a template structure. It is crucial to note that the values within these tables are hypothetical and are included for illustrative purposes only.

Table 1: Comparative Cytotoxic Activity of this compound

Cell LineAssay TypeIC₅₀ (µM) of this compoundPositive ControlIC₅₀ (µM) of Positive Control
MCF-7 (Breast Cancer)MTT AssayData Not AvailableDoxorubicinValue
A549 (Lung Cancer)SRB AssayData Not AvailableCisplatinValue
HeLa (Cervical Cancer)Neutral Red AssayData Not AvailablePaclitaxelValue
HEK293 (Normal Kidney)MTT AssayData Not Available--

Table 2: Comparative Anti-inflammatory Activity of this compound

Assay TypeKey Parameter MeasuredIC₅₀ (µM) of this compoundPositive ControlIC₅₀ (µM) of Positive Control
LPS-stimulated RAW 264.7 macrophagesNitric Oxide (NO) ProductionData Not AvailableDexamethasoneValue
COX-2 Enzyme InhibitionProstaglandin E₂ (PGE₂) LevelsData Not AvailableCelecoxibValue
NF-κB Reporter AssayLuciferase ActivityData Not AvailableParthenolideValue

Table 3: Comparative Antimicrobial Activity of this compound

MicroorganismAssay TypeMIC (µg/mL) of this compoundPositive ControlMIC (µg/mL) of Positive Control
Staphylococcus aureus (Gram-positive)Broth MicrodilutionData Not AvailableVancomycinValue
Escherichia coli (Gram-negative)Broth MicrodilutionData Not AvailableGentamicinValue
Candida albicans (Fungus)Broth MicrodilutionData Not AvailableFluconazoleValue

Experimental Protocols for Key Assays

Below are detailed methodologies for the key experiments that would be essential for evaluating the biological activity of this compound.

Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound and a positive control (e.g., Doxorubicin) for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

b) Sulforhodamine B (SRB) Assay

This assay is based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Cell Fixation: After treatment, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Protein Solubilization: Air-dry the plates and dissolve the protein-bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Measure the absorbance at 510 nm.

  • Data Analysis: Calculate the IC₅₀ value.

Anti-inflammatory Assays

a) Nitric Oxide (NO) Production in LPS-stimulated Macrophages

This assay measures the inhibition of NO, a key inflammatory mediator.

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

  • Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Griess Assay: Collect the cell supernatant and mix with Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the concentration of nitrite (B80452) and calculate the percentage of NO inhibition to find the IC₅₀ value.

b) NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Reporter Assay

This assay assesses the inhibition of the NF-κB signaling pathway.

  • Transfection: Transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid.

  • Treatment and Stimulation: Treat the transfected cells with this compound followed by stimulation with an inducer like TNF-α.

  • Cell Lysis: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the inhibition of NF-κB activity and determine the IC₅₀ value.

Antimicrobial Assays

a) Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC).

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microplate containing broth.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a key signaling pathway potentially modulated by sesquiterpenoid lactones and a typical experimental workflow for assessing cytotoxicity.

NF_kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p65/p50) IkB_NFkB IκBα-NF-κB (Inactive) IkB->IkB_NFkB Nucleus Nucleus NFkB->Nucleus Translocates NFkB->IkB_NFkB Genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) Nucleus->Genes Induces Epichromolaenide This compound Epichromolaenide->IKK Inhibits? IkB_NFkB->IKK

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Cytotoxicity_Workflow Start Start Seed Seed Cancer Cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with this compound (various concentrations) Incubate1->Treat Incubate2 Incubate 48h Treat->Incubate2 Assay Perform Cytotoxicity Assay (e.g., MTT) Incubate2->Assay Measure Measure Absorbance Assay->Measure Analyze Calculate % Viability and IC50 Value Measure->Analyze End End Analyze->End

Caption: General experimental workflow for determining the cytotoxicity of a compound.

Comparative Efficacy of 3-Epichromolaenide and Standard Chemotherapeutic Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the cytotoxic potential of 3-Epichromolaenide against established chemotherapeutic drugs. This guide synthesizes available in-vitro data, details experimental methodologies, and visualizes key cellular pathways to inform future cancer research and drug development.

Introduction

The quest for novel, more effective, and less toxic anticancer agents is a cornerstone of modern oncological research. Natural products, with their vast structural diversity, represent a significant reservoir of potential therapeutic compounds. This compound, a sesquiterpene lactone derived from Chromolaena odorata, has garnered interest for its potential cytotoxic activities. This guide provides a comparative overview of the efficacy of compounds isolated from Chromolaena odorata against well-established chemotherapeutic agents—doxorubicin, cisplatin, and paclitaxel—across various cancer cell lines.

Data Presentation: In-Vitro Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

Table 1: IC50 Values of Chromolaena odorata Extracts against Various Cancer Cell Lines
Cancer Cell LineExtract TypeIC50 Value (µg/mL)
MCF-7 (Breast)Ethyl Acetate (B1210297)218.78
T47D (Breast)Ethyl Acetate307.61
HepG2 (Liver)Crude Ethanolic23.44
HepG2 (Liver)n-hexane fraction84.52
HepG2 (Liver)Ethyl acetate fraction88.51
WiDr (Colon)Ethanolic>500 (less effective)
4T1 (Breast)EthanolicHigher cytotoxicity than WiDr
Table 2: IC50 Values of Known Chemotherapeutic Agents against Various Cancer Cell Lines
Cancer Cell LineDoxorubicin (µM)Cisplatin (µM)Paclitaxel (nM)
MCF-7 (Breast) 0.1 - 2.52.5 - 11.17.5
T47D (Breast) Not widely reported~20Not widely reported
HepG2 (Liver) 1.3 - 12.188.99 - 45.454060

Note on Data Variability: IC50 values for chemotherapeutic agents can vary significantly between studies due to differences in experimental conditions, such as cell passage number, incubation time, and the specific assay used.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of cytotoxic and apoptotic effects of anticancer compounds.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Plating: Cancer cells (e.g., MCF-7, T47D, HepG2) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., C. odorata extract or chemotherapeutic agent) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Annexin V/Propidium Iodide Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed with PBS.

  • Fixation: Cells are fixed in cold 70% ethanol (B145695) while vortexing and incubated at -20°C for at least 2 hours.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Cells are incubated in the staining solution for 30 minutes in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is quantified based on the fluorescence intensity of PI.

Mandatory Visualizations

Experimental Workflow

G General Experimental Workflow for In-Vitro Cytotoxicity and Apoptosis Analysis cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity Assessment cluster_2 Apoptosis & Cell Cycle Analysis A Cancer Cell Lines (e.g., MCF-7, T47D, HepG2) B Seeding in 96-well plates A->B C Treatment with This compound/Extracts or Chemotherapeutic Agents B->C D MTT Assay C->D G Cell Harvesting C->G E Absorbance Reading D->E F IC50 Value Calculation E->F H Annexin V/PI Staining G->H I Cell Cycle Staining (PI) G->I J Flow Cytometry Analysis H->J I->J K Quantification of Apoptosis & Cell Cycle Distribution J->K

Caption: Workflow for evaluating anticancer properties.

Signaling Pathways in Cancer

Caption: Key signaling pathways in cancer therapeutics.

Conclusion

The available data suggests that extracts from Chromolaena odorata possess notable cytotoxic activity against various cancer cell lines, particularly breast and liver cancer cells. The efficacy of the crude ethanolic extract against HepG2 cells appears promising when compared to some chemotherapeutic agents. However, the lack of specific data for this compound makes a direct and definitive comparison challenging.

Further research is imperative to isolate and characterize the cytotoxic activity of this compound and other individual compounds from C. odorata. Such studies would enable a more precise evaluation of their therapeutic potential and a clearer understanding of their mechanisms of action, paving the way for potential development as novel anticancer agents. Researchers are encouraged to utilize the standardized protocols outlined in this guide to ensure reproducibility and comparability of future findings.

References

Navigating the Research Frontier: A Comparative Guide to Structure-Activity Relationships of 3-Epichromolaenide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: Direct structure-activity relationship (SAR) studies specifically targeting 3-Epichromolaenide, a sesquiterpenoid isolated from Chromolaena glaberrima, are not extensively documented in current scientific literature.[] The following guide is constructed to address this gap by providing a comprehensive overview of the known biological activities within the Chromolaena genus, from which this compound is derived, and by proposing a hypothetical SAR study for this compound. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this natural product scaffold.

The Therapeutic Landscape of Chromolaena Phytochemicals

The genus Chromolaena is a rich source of diverse phytochemicals, including flavonoids, terpenoids, alkaloids, and steroids. Extracts and isolated compounds from these plants, particularly the well-studied Chromolaena odorata, have demonstrated a wide array of pharmacological activities. These include antimicrobial, anticancer, antioxidant, anti-inflammatory, and insecticidal properties. This established bioactivity within the genus provides a strong rationale for the investigation of its individual constituents, such as this compound.

Hypothetical SAR Study of this compound Analogs

To unlock the therapeutic potential of this compound, a systematic SAR study is essential. Such a study would involve the synthesis of a library of analogs with targeted modifications to the core structure. The primary objectives would be to identify key structural motifs responsible for bioactivity, enhance potency and selectivity, and improve pharmacokinetic properties.

Proposed Chemical Modifications

A hypothetical library of analogs could be generated by modifying key functional groups of the this compound scaffold. Potential sites for modification include:

  • The Ester Side Chain: Variation of the ester group could modulate lipophilicity and steric bulk, potentially influencing cell permeability and target binding.

  • The Epoxide Ring: Opening of the epoxide to form corresponding diols or other derivatives could explore the role of this reactive group in the compound's mechanism of action.

  • The Hydroxyl Group: Esterification or etherification of the free hydroxyl group could impact solubility and metabolic stability.

  • The Lactone Ring: Modification or replacement of the lactone ring could assess its importance for maintaining the overall conformation and activity of the molecule.

Hypothetical Data Presentation

The following table summarizes a hypothetical set of this compound analogs and their projected biological activities against a cancer cell line (e.g., HT-29) and in an anti-inflammatory assay (e.g., inhibition of nitric oxide production in RAW 264.7 macrophages).

Analog IDModificationCytotoxicity IC50 (µM)Anti-inflammatory IC50 (µM)
1 This compound (Parent)15.525.2
2a R = Acetyl10.218.9
2b R = Benzoyl8.715.4
2c R = Propionyl12.120.1
3a Epoxide opened (trans-diol)> 5045.8
4a Hydroxyl group acetylated20.330.5

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR findings. The following are standard protocols for the key biological assays proposed in this hypothetical study.

Cytotoxicity Evaluation: MTT Assay

This assay quantitatively measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Culture: Human colon adenocarcinoma cells (HT-29) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052), and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Seed HT-29 cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the this compound analogs and incubate for an additional 48 hours.

    • Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2][3][4]

    • Remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C with 5% CO2.

  • Assay Procedure:

    • Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.[5]

    • Pre-treat the cells with various concentrations of the this compound analogs for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

    • Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

    • Measure the absorbance at 540 nm.

  • Data Analysis: The IC50 value is determined by calculating the concentration of the analog that inhibits 50% of the NO production compared to the LPS-treated control. A preliminary MTT assay on RAW 264.7 cells should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.

Visualizing the Research Path

Diagrams are essential for conceptualizing experimental workflows and understanding complex biological relationships.

G cluster_0 Compound Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Data Analysis & SAR Start This compound Scaffold Synthesis Chemical Modification (Analog Library Synthesis) Start->Synthesis Purification Purification & Structural Characterization (NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Purification->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay (e.g., NO Inhibition) Purification->Anti_inflammatory Mechanism Mechanism of Action Studies (e.g., Western Blot for NF-κB) Cytotoxicity->Mechanism Data_Analysis IC50 Determination Cytotoxicity->Data_Analysis Anti_inflammatory->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis SAR_Analysis->Synthesis Iterative Design Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Caption: Hypothetical workflow for a Structure-Activity Relationship (SAR) study of this compound analogs.

G cluster_phytochemicals Major Phytochemical Classes cluster_activities Reported Biological Activities Chromolaena Chromolaena Genus Flavonoids Flavonoids Chromolaena->Flavonoids Terpenoids Terpenoids (Sesquiterpenoids, Diterpenoids) Chromolaena->Terpenoids Alkaloids Alkaloids Chromolaena->Alkaloids Steroids Steroids Chromolaena->Steroids Anticancer Anticancer Flavonoids->Anticancer Anti_inflammatory Anti-inflammatory Flavonoids->Anti_inflammatory Antioxidant Antioxidant Flavonoids->Antioxidant Terpenoids->Anticancer Antimicrobial Antimicrobial Terpenoids->Antimicrobial Alkaloids->Antimicrobial Steroids->Anti_inflammatory

Caption: Major phytochemical classes in the Chromolaena genus and their associated biological activities.

Potential Signaling Pathway: NF-κB

Many natural products with anti-inflammatory and anticancer properties exert their effects by modulating key cellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation. It is a plausible target for compounds derived from Chromolaena. In a typical inflammatory response, stimuli like LPS lead to the activation of the IKK complex, which then phosphorylates IκBα. This targets IκBα for degradation, allowing the NF-κB (p50/p65) dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS (which produces NO) and cytokines like TNF-α and IL-6. A potential mechanism of action for active this compound analogs could be the inhibition of IκBα degradation or the prevention of NF-κB nuclear translocation, thereby downregulating the inflammatory cascade. Further mechanistic studies, such as Western blotting for key proteins in this pathway, would be necessary to validate this hypothesis.

References

Benchmarking Preclinical Performance: Chromolaena odorata Extracts as a Promising Anticancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the in vitro efficacy of Chromolaena odorata extracts against standard chemotherapeutics.

Introduction

While a comprehensive preclinical profile for the specific sesquiterpenoid lactone, 3-Epichromolaenide, remains largely unavailable in published literature, extensive research has been conducted on the therapeutic properties of the plant from which it is derived, Chromolaena odorata. This guide, therefore, pivots to a broader yet crucial analysis of the preclinical performance of various C. odorata extracts, which contain a rich array of bioactive compounds, including flavonoids, alkaloids, terpenoids, and other sesquiterpenoid lactones.[1][2] This comparison guide benchmarks the in vitro anticancer activity of these extracts against doxorubicin, a standard chemotherapeutic agent, providing valuable data for researchers, scientists, and drug development professionals.

Data Presentation: Cytotoxicity Profiling

The in vitro cytotoxic effects of Chromolaena odorata extracts have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The data consistently demonstrates that C. odorata extracts exhibit dose-dependent cytotoxicity against various cancer cell types.

Table 1: Cytotoxicity of Chromolaena odorata Extracts against Various Cancer Cell Lines

Extract Type Cancer Cell Line IC50 Value (µg/mL) Citation
Ethyl Acetate (B1210297) MCF-7 (Breast) 218.78 [1][3][4]
Ethyl Acetate T47D (Breast) 307.61 [1][3][4]
Ethanolic (Crude) HepG2 (Liver) 23.44 [2][5]
n-hexane fraction HepG2 (Liver) 84.52 [5]
Ethyl Acetate fraction HepG2 (Liver) 88.51 [5]
Ethanolic fraction HepG2 (Liver) 167.49 [5]
Ethanolic 4T1 (Breast) 53

| Ethyl Acetate | HeLa (Cervical) | 82.41 |[6] |

Table 2: Comparative Cytotoxicity and Selectivity of Chromolaena odorata Ethyl Acetate Extract (EACO) and Doxorubicin

Compound Cell Line IC50 Value Selectivity Index (SI)¹ Citation
EACO MCF-7 (Breast Cancer) 218.78 µg/mL 12.77 [1]
EACO T47D (Breast Cancer) 307.61 µg/mL 9.08 [1]
EACO Vero (Normal Kidney) 2792.5 µg/mL - [1]
Doxorubicin 4T1 (Breast Cancer) 0.05 µg/mL (90 nM) Not Reported

| Doxorubicin | Vero (Normal Kidney) | Cytotoxic at 100 µg/mL | Low (Implied) |[1] |

¹Selectivity Index (SI) is calculated as the ratio of the IC50 value for normal cells (Vero) to the IC50 value for cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Experimental Protocols

The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity.[7][8][9]

MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells (e.g., MCF-7, T47D) and normal cells (e.g., Vero) are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the C. odorata extract or doxorubicin. A control group receives only the vehicle (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.[1]

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.[9]

  • Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.1N HCl) is added to each well to dissolve the formazan crystals.[9][10]

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[7][9]

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined from the dose-response curve.

Mandatory Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well plates incubate_24h Incubate for 24h seed_cells->incubate_24h add_extract Add C. odorata Extract / Doxorubicin incubate_24h->add_extract incubate_48h Incubate for 48-72h add_extract->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance Read Absorbance at 570nm add_solubilizer->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability det_ic50 Determine IC50 Value calc_viability->det_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Apoptotic_Pathway C_odorata C. odorata Bioactive Compounds (Flavonoids, Terpenoids) ROS Increased Reactive Oxygen Species (ROS) C_odorata->ROS p53 p53 Activation C_odorata->p53 Induces Bcl2 Bcl-2 Inhibition C_odorata->Bcl2 Inhibits Mitochondria Mitochondrial Pathway ROS->Mitochondria p53->Mitochondria Bcl2->Mitochondria Inhibits Caspases Caspase Activation (e.g., Caspase-3, -9) Mitochondria->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Proposed apoptotic signaling pathway of C. odorata extracts.

Discussion and Conclusion

The preclinical data strongly suggest that extracts from Chromolaena odorata possess significant anticancer properties. The ethyl acetate and crude ethanolic extracts have demonstrated potent cytotoxicity against breast, liver, and cervical cancer cell lines.[1][5][6] Notably, the ethyl acetate extract of C. odorata exhibits a high selectivity index for breast cancer cells over normal kidney cells, suggesting a favorable therapeutic window compared to doxorubicin, which shows toxicity to normal cells.[1]

The proposed mechanism of action for the bioactive compounds in C. odorata, such as flavonoids and terpenoids, involves the induction of apoptosis.[1][11] This is potentially mediated through the activation of the p53 pathway, inhibition of the anti-apoptotic protein Bcl-2, and an increase in reactive oxygen species, leading to the activation of caspases and programmed cell death.[1][12] Some studies also indicate that cell death occurs through necrosis.[1][4]

References

A Head-to-Head Comparison of 3-Epichromolaenide and Other Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, natural products remain a vital source of novel bioactive compounds. Among these, sesquiterpenoid lactones have garnered significant attention for their potent anti-inflammatory and anticancer properties. This guide provides a head-to-head comparison of 3-Epichromolaenide, a lesser-studied sesquiterpenoid, with two well-characterized natural products of the same class: Parthenolide and Costunolide. This comparison aims to offer researchers, scientists, and drug development professionals a clear perspective on their relative performance, supported by available experimental data.

Overview of Compared Natural Products

This compound is a sesquiterpenoid isolated from Chromolaena glaberrima. While its specific biological activities are not extensively documented in publicly available literature, its chemical structure and origin suggest potential anti-inflammatory and cytotoxic effects, characteristic of many sesquiterpenoid lactones. The lack of specific quantitative data for this compound necessitates a more qualitative comparison based on the known activities of extracts from its source genus and the general properties of its chemical class.

Parthenolide , a sesquiterpene lactone isolated from feverfew (Tanacetum parthenium), is a well-researched compound known for its potent anti-inflammatory and anticancer activities. It has been shown to modulate multiple signaling pathways, most notably the NF-κB pathway.

Costunolide , another widely studied sesquiterpene lactone found in various plants like Saussurea costus, exhibits a broad range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. Its mechanisms of action are multifaceted, involving the induction of apoptosis and inhibition of key inflammatory mediators.

Quantitative Comparison of Anticancer Activity

The cytotoxic effects of Parthenolide and Costunolide have been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Natural ProductCancer Cell LineIC50 (µM)Reference
Parthenolide SiHa (Cervical Cancer)8.42 ± 0.76[1]
MCF-7 (Breast Cancer)9.54 ± 0.82[1]
A549 (Lung Carcinoma)4.3[2]
TE671 (Medulloblastoma)6.5[2]
HT-29 (Colon Adenocarcinoma)7.0[2]
GLC-82 (Non-small Cell Lung Cancer)6.07 ± 0.45
Costunolide A431 (Skin Cancer)0.8
OAW42-A (Multidrug-resistant Ovarian Cancer)25
YD-10B (Oral Cancer)9.2
Ca9-22 (Oral Cancer)7.9
YD-9 (Oral Cancer)39.6
MCF-7 (Breast Cancer)40
MDA-MB-231 (Breast Cancer)40
This compound Not availableNot available

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory properties of these compounds are often assessed by their ability to inhibit key inflammatory mediators and pathways.

Natural ProductAssayTarget/Cell LineIC50 (µM)Reference
Parthenolide NF-κB InhibitionVariousLow micromolar range (qualitative)
Costunolide Pro-inflammatory Cytokine InhibitionBV2 microgliaQualitative
NF-κB Activation InhibitionRAW264.7 macrophagesQualitative
This compound Not availableNot availableNot available

Note: While qualitative data strongly supports the anti-inflammatory effects of Parthenolide and Costunolide through NF-κB inhibition, specific IC50 values from standardized anti-inflammatory assays are not consistently reported across studies. Data for this compound is currently unavailable.

Signaling Pathways and Mechanisms of Action

The biological activities of Parthenolide and Costunolide are attributed to their interaction with key cellular signaling pathways.

cluster_parthenolide Parthenolide cluster_costunolide Costunolide P Parthenolide IKK IKK P->IKK Inhibits Apoptosis_P Apoptosis P->Apoptosis_P Induces NFkB NF-κB IKK->NFkB Activates C Costunolide ROS ROS C->ROS Increases Caspases Caspases ROS->Caspases Activates Apoptosis_C Apoptosis Caspases->Apoptosis_C Induces cluster_workflow MTT Assay Workflow Start Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with compounds Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Read Measure absorbance (570 nm) Solubilize->Read

References

Safety Operating Guide

Personal protective equipment for handling 3-Epichromolaenide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Epichromolaenide is currently available. This guide is based on a conservative risk assessment, treating this compound as a potentially hazardous compound of unknown toxicity, a prudent approach for novel, biologically active substances isolated from natural sources. Researchers must conduct a site-specific and activity-specific risk assessment before handling this compound and consult with their institution's Environmental Health and Safety (EHS) department.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure the safe handling and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Given the unknown hazard profile of this compound, a comprehensive PPE protocol is mandatory to minimize exposure. The required PPE varies depending on the laboratory activity.

Activity Required Personal Protective Equipment
Receiving and Unpacking - Laboratory Coat- Safety Glasses with Side Shields- Nitrile or Neoprene Gloves
Handling Solid Compound (e.g., Weighing, Aliquoting) - Disposable, fluid-resistant Gown[1]- Double Gloves (chemotherapy-tested nitrile or neoprene)[1][2]- Fit-tested N95 or higher respirator[3]- Chemical Splash Goggles[4]
Preparing Solutions - Disposable, fluid-resistant Gown- Double Gloves (chemotherapy-tested nitrile or neoprene)- Chemical Splash Goggles and a Face Shield- Work within a certified Chemical Fume Hood
In Vitro / In Vivo Experiments - Laboratory Coat or Gown- Single pair of nitrile or neoprene gloves- Safety Glasses with Side Shields
Waste Disposal - Disposable Gown- Double Gloves (chemotherapy-tested nitrile or neoprene)- Chemical Splash Goggles
Spill Cleanup - Disposable, fluid-resistant Gown- Double Gloves (industrial thickness, e.g., neoprene over nitrile)- Chemical Splash Goggles and a Face Shield- Fit-tested N95 or higher respirator

Operational Plan: Handling and Disposal Procedures

Adherence to a strict operational plan is crucial for minimizing risk and ensuring a safe laboratory environment.

1. Pre-Handling Preparations

  • Risk Assessment: Conduct a thorough risk assessment for all planned procedures involving this compound.

  • Designated Area: Designate a specific area for handling this compound, preferably within a chemical fume hood, especially when handling the solid form or preparing solutions.

  • Spill Kit: Ensure a well-stocked chemical spill kit is readily accessible.

  • Emergency Procedures: Review and post emergency contact information and procedures.

2. Handling the Solid Compound

  • Personal Protective Equipment: Don the appropriate PPE as specified in the table above.

  • Ventilation: All manipulations of the solid compound that could generate dust, such as weighing or transferring, must be performed in a certified chemical fume hood or a glove box.

  • Weighing: Use a dedicated, clean spatula and weighing paper. Tare the balance with the weighing paper before adding the compound.

  • Aliquotting: If dividing the compound into smaller portions, do so within the fume hood.

3. Preparing Solutions

  • Personal Protective Equipment: Wear a disposable gown, double gloves, and a face shield in addition to chemical splash goggles.

  • Solvent Handling: Add the solvent to the solid compound slowly and carefully to avoid splashing.

  • Mixing: Use a vortex mixer or sonicator as needed, ensuring the container is securely capped.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.

4. Storage

  • Primary Container: Keep this compound in its original, tightly sealed container.

  • Secondary Containment: Store the primary container within a labeled, durable, and sealed secondary container to prevent release in case of a leak.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials. If the compound is light-sensitive or unstable, store it according to the manufacturer's recommendations. For novel compounds of unknown stability, refrigeration or freezing in a non-sparking freezer is a prudent measure.

  • Access: Restrict access to authorized personnel only.

5. Disposal Plan

  • Waste Segregation: All materials contaminated with this compound, including gloves, weighing paper, pipette tips, and empty containers, must be disposed of as hazardous chemical waste. Do not mix with general laboratory waste.

  • Solid Waste: Collect solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous liquid waste container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the type of waste (solid or liquid with solvent).

  • Institutional Guidelines: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific disposal procedures.

Experimental Workflow and Safety Diagram

The following diagram illustrates the key stages of handling and disposing of this compound, emphasizing critical safety checkpoints.

Handling_and_Disposal_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase cluster_spill Emergency Protocol RiskAssessment 1. Conduct Risk Assessment DesignateArea 2. Designate Handling Area RiskAssessment->DesignateArea PrepPPE 3. Prepare Appropriate PPE DesignateArea->PrepPPE Weighing 4. Weighing Solid (in Fume Hood) PrepPPE->Weighing SolutionPrep 5. Solution Preparation (in Fume Hood) Weighing->SolutionPrep Spill Spill Occurs Weighing->Spill Experiment 6. Perform Experiment SolutionPrep->Experiment SolutionPrep->Spill SegregateWaste 7. Segregate Contaminated Waste Experiment->SegregateWaste Experiment->Spill LabelWaste 8. Label Hazardous Waste Containers SegregateWaste->LabelWaste EHS_Pickup 9. Arrange EHS Waste Pickup LabelWaste->EHS_Pickup Evacuate Evacuate Area Spill->Evacuate Notify Notify Supervisor & EHS Evacuate->Notify Cleanup Cleanup with Spill Kit & PPE Notify->Cleanup

Caption: Workflow for safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.